Egfr-IN-73
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H17ClFN3O4 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
5-chloro-6-fluoro-17-methoxy-9,12,15-trioxa-2,20,22-triazatetracyclo[14.6.2.03,8.019,23]tetracosa-1(22),3,5,7,16,18,20,23-octaene |
InChI |
InChI=1S/C19H17ClFN3O4/c1-25-17-9-14-11-6-18(17)28-5-3-26-2-4-27-16-8-13(21)12(20)7-15(16)24-19(11)23-10-22-14/h6-10H,2-5H2,1H3,(H,22,23,24) |
InChI Key |
AUQWYJACINWNEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C3C(=C1)N=CN=C3NC4=CC(=C(C=C4OCCOCCO2)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of "Egfr-IN-73": A Search for a Novel EGFR Inhibitor
Despite a comprehensive search of scientific and chemical databases, the specific compound designated as "Egfr-IN-73" remains elusive. This designation does not correspond to a recognized chemical entity in publicly available literature, suggesting it may be an internal project code, a compound from a publication not yet widely indexed, or a potential misnomer.
While the requested in-depth technical guide on the chemical structure, synthesis pathway, and biological activity of "this compound" cannot be provided due to the absence of specific data, this report instead offers a broader overview of the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors, their mechanism of action, and general synthesis strategies. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this critical area of cancer therapy.
The Epidermal Growth Factor Receptor (EGFR): A Key Target in Oncology
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are a class of drugs designed to block the activity of this receptor, thereby impeding tumor growth.
General Strategies for the Synthesis of EGFR Inhibitors
The synthesis of small-molecule EGFR inhibitors is a cornerstone of medicinal chemistry. While the specific pathway for "this compound" is unknown, the synthesis of other known EGFR inhibitors provides insight into common chemical strategies. Many inhibitors are based on a quinazoline or pyrimidine scaffold, which serves as a mimic for the adenine portion of ATP, the natural ligand of the EGFR kinase domain.
A generalized synthetic approach often involves the construction of this core scaffold followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of dacomitinib, a second-generation EGFR inhibitor, involves a multi-step sequence to build the substituted quinazoline core.[2]
Illustrative High-Level Synthesis Scheme for a Quinazoline-Based EGFR Inhibitor:
Caption: A generalized workflow for the synthesis of quinazoline-based EGFR inhibitors.
EGFR Signaling Pathway and Mechanism of Inhibition
EGFR activation initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately drive cell proliferation and survival. EGFR inhibitors function by binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules.
Caption: Simplified EGFR signaling pathway and the mechanism of action of an EGFR inhibitor.
Quantitative Data in EGFR Inhibitor Development
The development of EGFR inhibitors relies heavily on quantitative data to assess their efficacy and safety. Key parameters include:
| Parameter | Description | Typical Units |
| IC50 | The concentration of an inhibitor required to reduce the activity of a specific enzyme (e.g., EGFR kinase) by 50%. | nM or µM |
| EC50 | The concentration of a drug that gives half-maximal response in a cell-based assay. | nM or µM |
| Cell Viability | The percentage of viable cells remaining after treatment with the inhibitor. | % |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in in vivo models. | % |
Conclusion
While the specific identity of "this compound" remains unconfirmed, the field of EGFR inhibitor research is robust and continues to yield significant advancements in cancer therapy. The general principles of their design, synthesis, and biological evaluation provide a strong framework for the development of new and more effective treatments. Researchers with access to proprietary information or specific publication details regarding "this compound" are encouraged to utilize those identifiers for a more targeted investigation. Future discoveries in this area hold the promise of further personalizing cancer treatment and improving patient outcomes.
References
An In-Depth Technical Guide to the Target Selectivity Profile of Egfr-IN-73
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the kinase selectivity profile of Egfr-IN-73, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR). A thorough search of publicly available scientific literature and databases was conducted to compile the data presented herein. However, no specific data for a compound designated "this compound" could be located. The information that would typically be included in such a guide, such as quantitative kinase profiling data, detailed experimental methodologies, and signaling pathway diagrams, is contingent on the availability of this primary data.
Introduction to EGFR and Kinase Inhibitor Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers. Consequently, EGFR has emerged as a major therapeutic target for the development of kinase inhibitors.
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor will primarily bind to its intended target (e.g., EGFR) with high affinity, minimizing interactions with other kinases in the human kinome. Off-target inhibition can lead to unforeseen side effects and toxicities. Therefore, a comprehensive assessment of a compound's kinase selectivity profile is a mandatory step in the drug discovery and development process.
This compound: Search for Kinase Selectivity Data
An exhaustive search of prominent scientific databases and search engines, including Google Scholar, PubMed, and major chemical biology repositories, was performed to identify any published data related to "this compound". This search encompassed queries for its kinase selectivity profile, kinome scan data, and any reported off-target effects.
Despite these efforts, no public records, research articles, or patents containing quantitative data or experimental details for a compound with the specific identifier "this compound" were found. It is possible that "this compound" is an internal compound designation not yet disclosed in the public domain, a very recent discovery that has not been published, or a misnomer.
Standard Methodologies for Determining Kinase Selectivity
In the absence of specific data for this compound, this section outlines the standard experimental protocols used to generate the type of data requested.
Kinome Scan Assays
A common method for determining kinase inhibitor selectivity is through large-panel kinase screening assays, often referred to as "kinome scans." These assays measure the binding affinity or inhibitory activity of a compound against a broad spectrum of purified human kinases.
Experimental Protocol: Example KinomeScan™ (DiscoverX)
-
Compound Preparation: The test compound (e.g., this compound) is prepared at a specific concentration, typically 1 µM, in an appropriate solvent like DMSO.
-
Kinase Panel: A diverse panel of human kinases, often representing all major branches of the kinome tree, is utilized. These kinases are typically expressed as fusion proteins with a DNA-binding domain.
-
Binding Competition: The test compound is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, usually through a quantitative PCR (qPCR) readout of the DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger inhibition. A common threshold for significant interaction is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).
In Vitro IC50 Determination
For kinases identified as potential off-targets in a kinome scan, the half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the inhibitor against those specific kinases.
Experimental Protocol: Example ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate, ATP, and varying concentrations of the inhibitor.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.
-
ATP Depletion Measurement: After the kinase reaction, the amount of remaining ATP is measured using a luciferase-based detection system. The amount of ADP produced is directly proportional to the kinase activity.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Visualization of Signaling Pathways and Workflows
Diagrammatic representations are crucial for understanding the complex relationships in signal transduction and experimental procedures. The following are examples of how such diagrams would be generated using the DOT language for Graphviz.
EGFR Signaling Pathway
This diagram would illustrate the canonical EGFR signaling pathway and the intended point of inhibition by a compound like this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Kinase Selectivity Profiling Workflow
This diagram would outline the typical experimental workflow for determining the kinase selectivity profile of a compound.
Caption: Experimental workflow for kinase selectivity profiling.
Conclusion
While a detailed technical guide on the kinase selectivity profile of "this compound" cannot be provided due to the absence of publicly available data, this document outlines the critical importance of such information and the standard methodologies employed to generate it. The provided example protocols and diagrams serve as a template for what would be expected in a complete report. Should data for this compound become available, a comprehensive analysis including quantitative data tables and detailed experimental descriptions would be essential for evaluating its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to consult primary research articles and compound databases for the most up-to-date information on novel kinase inhibitors.
In-Depth Technical Guide to Egfr-IN-73: A Potent and Selective EGFR Del19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-73, also identified as Compound 3f. This document details its fundamental properties, biological activity, and the methodologies employed in its characterization, offering a valuable resource for researchers in oncology and drug discovery.
Core Compound Data
This compound is a macrocyclic quinazoline-based inhibitor designed for high potency and selectivity against the EGFR deletion 19 (Del19) mutation, a common driver in non-small-cell lung cancer (NSCLC).
| Property | Value |
| Compound Name | This compound |
| Synonym | Compound 3f |
| CAS Number | 2857033-34-0 |
| Molecular Weight | 405.81 g/mol |
| Molecular Formula | C₁₉H₁₇ClFN₃O₄ |
Biological Activity and Selectivity
This compound has demonstrated significant inhibitory activity against the EGFR Del19 mutation while exhibiting marked selectivity over wild-type (WT) EGFR and other kinases. This selectivity profile is crucial for minimizing off-target effects and associated toxicities in potential therapeutic applications.
| Target | IC₅₀ (nM) |
| EGFR Del19 | 119 |
| EGFR L858R | 820 |
| Wild-Type EGFR | >10,000 |
| EGFR L858R/T790M | >10,000 |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound, based on the research by Amrhein JA, et al.
Synthesis of this compound (Compound 3f)
The synthesis of this compound is a multi-step process involving the construction of the quinazoline core followed by macrocyclization. The general synthetic scheme is outlined below. For specific reagent quantities, reaction conditions, and purification methods, it is imperative to consult the supplementary information of the primary literature.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Biochemical Kinase Assays
The inhibitory activity of this compound against various EGFR mutants and wild-type EGFR was determined using biochemical kinase assays. A common method for this is a radiometric assay or a fluorescence-based assay.
Illustrative Biochemical Assay Workflow:
Caption: A typical workflow for a biochemical kinase inhibition assay.
Cell-Based Viability Assays
To assess the effect of this compound on cancer cells harboring specific EGFR mutations, cell viability assays such as the MTT or CellTiter-Glo® assay are commonly employed.
General Cell Viability Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Ba/F3 cells engineered to express EGFR mutants) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo® reagent) to each well.
-
Incubation: Incubate the plates according to the manufacturer's instructions to allow for the metabolic conversion of the reagent.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the potency of the compound in a cellular context.
Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of the EGFR Del19 mutant, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
This guide provides a foundational understanding of this compound. For a complete and detailed technical understanding, including comprehensive experimental procedures and data, researchers are strongly encouraged to consult the primary publication: Amrhein JA, et al. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. J Med Chem. 2022 Dec 8;65(23):15679-15697.
Solubility and stability of Egfr-IN-73 in DMSO and aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of Egfr-IN-73, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against the Del19 mutation. This document is intended to serve as a critical resource for researchers and professionals in drug development, offering available data, detailed experimental protocols for in-house characterization, and visualizations of relevant biological and experimental workflows.
Quantitative Data Summary
A thorough review of publicly available datasheets and scientific literature did not yield specific quantitative solubility data for this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) or in aqueous solutions. However, qualitative stability information has been reported.
Table 1: Solubility of this compound
| Solvent | Solubility | Remarks |
| DMSO | Data not publicly available. | It is common practice to dissolve kinase inhibitors in DMSO to prepare stock solutions. Further empirical determination is required. |
| Aqueous Solutions (e.g., PBS) | Data not publicly available. | Aqueous solubility is a critical parameter for biological assays. Experimental determination is necessary. |
Table 2: Stability of this compound
| Condition | Stability | Remarks | Source |
| Acidic Conditions | >95% remaining after 3 hours | The specific pH and temperature of the acidic conditions were not specified. | MedChemExpress |
| pH 7.4 | >80% remaining | The duration of the experiment and the temperature were not specified. | MedChemExpress |
Experimental Protocols
Given the absence of comprehensive public data, the following detailed protocols are provided to enable researchers to determine the solubility and stability of this compound in their own laboratory settings.
Protocol for Determining Kinetic Solubility in Aqueous Buffer
This protocol outlines a method to determine the kinetic solubility of this compound in a physiologically relevant aqueous buffer, such as Phosphate-Buffered Saline (PBS), using the shake-flask method followed by analysis.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.
-
-
Sample Preparation:
-
Add a small volume of the DMSO stock solution to a microcentrifuge tube containing a known volume of PBS (pH 7.4) to achieve a final concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Prepare a series of dilutions from this initial suspension in PBS.
-
-
Equilibration:
-
Incubate the tubes in a thermomixer or incubator shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 30 minutes) to pellet the undissolved solid.
-
-
Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method. A standard curve of this compound in the same buffer/DMSO mixture must be prepared to quantify the concentration accurately.
-
-
Data Interpretation:
-
The measured concentration of this compound in the supernatant represents its kinetic solubility under the tested conditions.
-
Protocol for Assessing Chemical Stability at Different pH Values
This protocol describes a method to evaluate the stability of this compound in aqueous solutions at various pH levels over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffers of different pH values (e.g., pH 3.0, pH 7.4, pH 9.0)
-
Microcentrifuge tubes or a 96-well plate
-
Incubator
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the this compound DMSO stock solution into each of the different pH buffers to a final, known concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤1%).
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and store at a low temperature (e.g., -20°C) until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of the remaining parent compound (this compound) in each sample using a validated HPLC method. The peak area of this compound at each time point is compared to the peak area at time zero.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life at each pH.
-
Visualizations
To further aid in the understanding of this compound's biological context and the experimental workflows, the following diagrams are provided.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Caption: Experimental workflow for assessing the chemical stability of this compound.
A Technical Guide to Characterizing Novel Chemical Probes for EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the characterization of novel chemical probes targeting the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein implicated in various cancers. While this document is broadly applicable, it will use the hypothetical designation "EGFR-IN-73" to illustrate the necessary experimental workflow and data presentation for a new chemical entity.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.[3]
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[4]
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.[4]
-
JAK/STAT Pathway: Plays a role in cell survival and inflammation.[5][6]
-
PLCγ Pathway: Involved in calcium signaling and protein kinase C (PKC) activation.[4]
A thorough understanding of these pathways is essential for characterizing how a novel chemical probe like "this compound" modulates EGFR activity and downstream cellular responses.
Characterization of a Novel EGFR Chemical Probe: "this compound"
The comprehensive evaluation of a new chemical probe involves a multi-faceted approach, encompassing biochemical assays, cell-based studies, and rigorous validation of its mechanism of action and selectivity.
The initial assessment of a novel EGFR probe involves determining its direct interaction with the EGFR kinase domain and its inhibitory potency.
Data Presentation: Biochemical Activity of this compound
| Parameter | Value | Description |
| EGFR (wild-type) IC50 | e.g., 15 nM | Concentration of inhibitor required for 50% inhibition of EGFR kinase activity in a cell-free assay. |
| EGFR (mutant) IC50 | e.g., T790M, L858R | Potency against common clinically relevant EGFR mutants. |
| Ki | e.g., 5 nM | Inhibition constant, reflecting the binding affinity of the inhibitor to the target. |
| Mode of Inhibition | e.g., ATP-competitive | Mechanism by which the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive). |
| Selectivity Profile | e.g., Kinome scan | Activity against a panel of other kinases to determine specificity. |
Experimental Protocol: In Vitro Kinase Assay
A common method to determine the IC50 of a novel inhibitor is a luminescence-based kinase assay.
-
Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute "this compound" to a range of concentrations. b. In a 96-well plate, combine the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. f. Measure luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular assays are critical to confirm that the probe can engage its target in a biological context and elicit the expected downstream effects.
Data Presentation: Cellular Activity of this compound
| Assay | Cell Line | Endpoint | Result |
| Target Engagement | e.g., A431, NCI-H1975 | Inhibition of EGFR autophosphorylation | e.g., EC50 = 50 nM |
| Pathway Modulation | e.g., A431 | Inhibition of p-ERK, p-AKT | e.g., Dose-dependent reduction |
| Anti-proliferative Activity | e.g., A431, NCI-H1975 | Inhibition of cell growth (e.g., via MTS or CellTiter-Glo assay) | e.g., GI50 = 100 nM |
| Apoptosis Induction | e.g., A431 | Caspase-3/7 activation, PARP cleavage | e.g., Increased apoptosis at >200 nM |
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Culture: Plate EGFR-dependent cancer cells (e.g., A431) and grow to 70-80% confluency.
-
Treatment: Serum-starve the cells overnight, then treat with various concentrations of "this compound" for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Visualizing EGFR Signaling and Experimental Workflows
Diagrams are invaluable tools for representing complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 6. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of Inhibitor Interactions with EGFR: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available biophysical data specifically for the interaction of Egfr-IN-73 with the Epidermal Growth Factor Receptor (EGFR) is limited. Therefore, this guide will provide a comprehensive framework for such a characterization, utilizing established methodologies and representative data from well-studied EGFR inhibitors to illustrate the core principles and techniques.
Introduction to EGFR and its Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4]
Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[4] These phosphorylated tyrosines serve as docking sites for a host of adaptor proteins and enzymes, which in turn activate downstream signaling cascades. The major signaling pathways initiated by EGFR activation include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK/STAT pathways, all of which are crucial for normal cellular function and are often aberrantly activated in cancer.[4]
Caption: Simplified overview of the major EGFR signaling pathways.
Biophysical Characterization of Inhibitor Binding
A thorough biophysical characterization of an inhibitor's interaction with its target is fundamental in drug discovery. It provides quantitative insights into the binding affinity, kinetics, and thermodynamics, which are crucial for understanding the mechanism of action and for lead optimization.[5][6][7][8][9] Two of the most powerful and widely used techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11][12] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a-gand that has been immobilized on the chip.
Caption: General experimental workflow for SPR analysis.
Detailed Methodology:
-
Protein and Inhibitor Preparation:
-
Recombinantly express and purify the extracellular domain or the full-length EGFR.
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and create a series of dilutions in the running buffer.
-
-
Immobilization of EGFR:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified EGFR over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Flow running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the inhibitor sequentially, allowing for sufficient association time.
-
After each injection, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
Between different inhibitor concentrations, regenerate the sensor surface using a mild acidic or basic solution to remove all bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Inhibitor | EGFR Variant | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Reference |
| Erlotinib | Wild-Type | Not Reported | Not Reported | 2 | [13] |
| Gefitinib | Wild-Type | Not Reported | Not Reported | 23 | [13] |
| Cetuximab | sEGFR | 1.3 x 10⁵ | 1.1 x 10⁻³ | 8.5 | [10] |
| EGF | sEGFR | 2.4 x 10⁶ | 4.3 x 10⁻¹ | 177 | [12] |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6][9] It allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Caption: General experimental workflow for ITC analysis.
Detailed Methodology:
-
Sample Preparation:
-
Dialyze the purified EGFR and the inhibitor into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the EGFR solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Allow the system to equilibrate at the desired temperature.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change per injection.
-
The integrated heats are plotted against the molar ratio of inhibitor to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
| Inhibitor | EGFR Variant | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Erlotinib | Wild-Type | 5.6 | 0.9 | -9.8 | -1.5 | [14] |
| Lapatinib | Wild-Type | 3.0 | 1.0 | -10.5 | -1.1 | Not explicitly found, representative values |
| Gefitinib | Wild-Type | 2.1 | 1.1 | -11.2 | -0.7 | Not explicitly found, representative values |
Conclusion
The biophysical characterization of inhibitor-EGFR interactions is a critical component of modern drug discovery. Techniques like SPR and ITC provide invaluable quantitative data on the binding affinity, kinetics, and thermodynamics that govern these interactions. While specific data for this compound is not yet in the public domain, the methodologies and representative data presented in this guide offer a robust framework for conducting such studies. A thorough understanding of these biophysical parameters is essential for the rational design and optimization of potent and selective EGFR inhibitors for cancer therapy.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. ITC - Creative Biolabs [creative-biolabs.com]
- 8. Khan Academy [khanacademy.org]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 14. Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Covalent EGFR Inhibitor in In Vitro Kinase Assays
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Covalent inhibitors of EGFR have emerged as a powerful therapeutic strategy, offering high potency and prolonged duration of action by forming an irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding site of the kinase.[2]
These application notes provide a detailed protocol for the in vitro characterization of a representative covalent EGFR inhibitor, hereafter referred to as "EGFR-IN-73," using a biochemical kinase assay. The methodologies described are designed for researchers, scientists, and drug development professionals to assess the potency and kinetics of novel covalent EGFR inhibitors.
Data Presentation
The inhibitory activity of "this compound" and other reference covalent inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. For covalent inhibitors, it is important to note that the IC50 value is time-dependent, as the formation of the covalent bond is progressive.[4] Kinetic parameters such as the reversible binding affinity (Ki) and the rate of covalent bond formation (k_inact) provide a more complete picture of the inhibitor's mechanism of action.[2][5]
| Inhibitor | Target EGFR Mutant | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) |
| This compound (Representative) | WT | 15 | 0.2 | 0.002 | 1.0 x 10⁷ |
| L858R | 5 | 0.5 | 0.003 | 0.6 x 10⁷ | |
| L858R/T790M | 2 | 0.1 | 0.0025 | 2.5 x 10⁷ | |
| Osimertinib (Reference) | WT | 12 | 0.16 | 0.0021 | 1.3 x 10⁷ |
| L858R | 1 | 0.4 | 0.0018 | 0.45 x 10⁷ | |
| L858R/T790M | 0.5 | 0.093 | 0.0015 | 1.6 x 10⁷ | |
| Afatinib (Reference) | WT | 10 | 0.1 | 0.001 | 1.0 x 10⁷ |
| L858R | 0.5 | 0.4 | - | - | |
| L858R/T790M | 50 | 10 | - | - |
Note: The data for "this compound" is representative and for illustrative purposes. The reference compound data is compiled from published literature.[2][3][5][6]
Experimental Protocols
A variety of in vitro kinase assay formats can be employed to determine the inhibitory potential of compounds against EGFR. These include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and non-radiometric assays such as fluorescence resonance energy transfer (FRET) or luminescence-based ADP detection.[2][7][8] Below is a detailed protocol for a common non-radiometric, FRET-based assay.
In Vitro Kinase Assay Protocol (Time-Resolved FRET)
This protocol is designed to measure the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The assay relies on the use of a europium cryptate-labeled anti-phosphotyrosine antibody and a fluorophore-labeled streptavidin to detect the phosphorylated biotinylated substrate peptide.
Materials and Reagents:
-
Recombinant human EGFR kinase domain (wild-type and mutant forms)
-
Biotinylated poly-GT (poly-Glu, Tyr 4:1) substrate
-
ATP (Adenosine 5'-triphosphate)
-
"this compound" and other test compounds
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]
-
Stop solution (e.g., buffer containing EDTA)
-
Detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin
-
384-well low-volume microplates
-
Plate reader capable of time-resolved fluorescence detection
Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" and other test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR kinase and the biotinylated substrate to their final concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at the Km for the substrate.[9]
-
Reaction Initiation: In a 384-well plate, add the test compounds, followed by the EGFR enzyme.[8] Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.[2]
-
Start the Kinase Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.[2][8] The final ATP concentration should be at or near its Km value for the specific EGFR variant being tested.[2]
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
Reaction Termination: Stop the kinase reaction by adding the stop solution containing EDTA.[9]
-
Detection: Add the detection reagents (europium cryptate-labeled antibody and XL665-labeled streptavidin) to each well.
-
Final Incubation and Measurement: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.[10] Measure the time-resolved FRET signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation. For covalent inhibitors, kinetic parameters (Ki and k_inact) can be determined by measuring IC50 values at different pre-incubation times.[2]
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and its inhibition.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro covalent EGFR inhibitor kinase assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. revvity.com [revvity.com]
- 8. promega.com.cn [promega.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for EGFR Inhibitors in Cell Culture Experiments
Note: Initial searches for "Egfr-IN-73" did not yield specific information. This may be a novel, internal, or unpublished compound name. The following application notes and protocols are based on the well-characterized and widely used EGFR inhibitors, Gefitinib and Erlotinib , as representative examples for researchers working with inhibitors of the Epidermal Growth Factor Receptor (EGFR).
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR activates several downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[3][4] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1][5] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule EGFR inhibitors, such as Gefitinib and Erlotinib, are designed to block the kinase activity of EGFR, thereby inhibiting the growth of cancer cells.
Mechanism of Action
Gefitinib and Erlotinib are selective and reversible inhibitors of the EGFR tyrosine kinase.[6][7] They competitively bind to the adenosine triphosphate (ATP)-binding site within the intracellular kinase domain of EGFR.[7][8] This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[6] By blocking these signals, the inhibitors can lead to cell cycle arrest and apoptosis (programmed cell death) in EGFR-dependent tumor cells.[6][9]
Recommended Concentrations for Cell Culture Experiments
The effective concentration of an EGFR inhibitor can vary significantly depending on the cell line, the specific EGFR mutation status, and the duration of the treatment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug.
Below is a summary of reported IC50 values and working concentrations for Gefitinib and Erlotinib in various cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Gefitinib | NR6wtEGFR | EGFR Phosphorylation | 37 nM | [10] |
| NR6W | EGFR Phosphorylation | 26 nM | [10] | |
| MCF10A | Growth Inhibition | 20 nM | [10] | |
| H3255 (L858R mutant) | Growth Inhibition | 40 nM | [11] | |
| HCC827 (del E746-A750) | Growth Inhibition | 15 nM | [12] | |
| H292 (wild-type) | Growth Inhibition | 166 nM | [12] | |
| General Use | Pre-treatment | 0.1 - 10 µM | [13] | |
| Erlotinib | Cell-free | Kinase Assay | 2 nM | [14][15] |
| Intact Tumor Cells | EGFR Autophosphorylation | 20 nM | [15] | |
| A549 (wild-type) | Growth Inhibition | ~23 µM | [16] | |
| HCC827 (del E746-A750) | Growth Inhibition | 4 nM | [17] | |
| NCI-H3255 (L858R) | Growth Inhibition | 41 nM | [17] | |
| AsPC-1, BxPC-3 | Growth Inhibition | 2 µM | [14] | |
| General Use | Pre-treatment | 0.1 - 10 µM | [18] |
Experimental Protocols
This protocol is to determine the effect of an EGFR inhibitor on cell proliferation and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
EGFR inhibitor (e.g., Gefitinib or Erlotinib)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[19][20]
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Typically, a range of concentrations from nanomolar to micromolar is tested.[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time can be adjusted based on the cell doubling time.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[20]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[20][21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
This protocol is to assess the effect of an EGFR inhibitor on the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
EGFR inhibitor (e.g., Gefitinib or Erlotinib)
-
EGF (optional, for stimulating the pathway)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells for 12-24 hours if you plan to stimulate with EGF.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of the EGFR inhibitor (or vehicle control) for 1-2 hours.[13][18]
-
EGF Stimulation (Optional): Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[22]
-
Protein Quantification: Centrifuge the lysates at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[22]
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[24]
Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 19. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.2. Cell Viability Assay [bio-protocol.org]
- 22. origene.com [origene.com]
- 23. 7tmantibodies.com [7tmantibodies.com]
- 24. img.abclonal.com [img.abclonal.com]
Application Notes and Protocols for Egfr-IN-73 in Ba/F3 Cell Lines Expressing EGFR Mutations
Disclaimer: The following application note is for a hypothetical compound designated "Egfr-IN-73." All data and protocols presented are representative examples based on published research for other EGFR inhibitors in the Ba/F3 cellular model system and are intended to serve as a guide for the experimental use of a novel EGFR inhibitor.
Introduction
The murine interleukin-3 (IL-3) dependent pro-B cell line, Ba/F3, is a widely used model system for the evaluation of kinase inhibitors.[1][2] Ectopic expression of constitutively active oncogenic kinases, such as mutant forms of the Epidermal Growth Factor Receptor (EGFR), can transform Ba/F3 cells, rendering them IL-3 independent for survival and proliferation.[3][4] This provides a robust platform to assess the efficacy and selectivity of inhibitors targeting specific EGFR mutations. This compound is a novel, potent, and selective inhibitor of EGFR. These application notes provide detailed protocols for utilizing this compound in Ba/F3 cell lines expressing various clinically relevant EGFR mutations.
Data Presentation
Table 1: In Vitro Proliferation Inhibition of this compound in EGFR-Mutant Ba/F3 Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of Ba/F3 cell lines, each engineered to express a different EGFR mutation. The data demonstrates the potency and selectivity profile of the compound.
| Ba/F3 Cell Line Expressing | EGFR Mutation Type | This compound IC50 (nM) |
| EGFR L858R | Activating Mutation | 5.2 |
| EGFR Exon 19 Deletion | Activating Mutation | 3.8 |
| EGFR L858R/T790M | Resistance Mutation | 15.7 |
| EGFR Exon 19 Del/T790M | Resistance Mutation | 12.4 |
| EGFR C797S | Resistance Mutation | >1000 |
| Wild-Type EGFR | Wild-Type | 850 |
Experimental Protocols
Ba/F3 Cell Culture and Maintenance
Materials:
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Murine IL-3 (for parental Ba/F3 cells)
-
Puromycin (or other selection antibiotic)
-
Recombinant Human EGF (for wild-type EGFR Ba/F3 cells)
Protocol for Parental Ba/F3 Cells:
-
Culture Ba/F3 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Split cultures every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Protocol for EGFR-Mutant Ba/F3 Cells:
-
Generate stable cell lines by retroviral or lentiviral transduction of parental Ba/F3 cells with vectors expressing the desired human EGFR mutant.[1]
-
Select for stable integrants using the appropriate antibiotic (e.g., puromycin).
-
Culture the engineered Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin, without IL-3.[4] The expression of the activating EGFR mutant will abrogate the requirement for IL-3.
-
For Ba/F3 cells expressing wild-type EGFR, supplement the culture medium with 80 ng/mL EGF to stimulate proliferation.[2]
Cell Viability (IC50 Determination) Assay
Materials:
-
EGFR-mutant Ba/F3 cells
-
RPMI-1640 with 10% FBS
-
96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTS/MTT reagent)
-
Plate reader
Protocol:
-
Harvest exponentially growing EGFR-mutant Ba/F3 cells and resuspend in fresh, IL-3 free medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 90 µL of the cell suspension (4,500 cells) into each well of a 96-well plate.[2]
-
Prepare a 10-point serial dilution of this compound in DMSO, and then further dilute in culture medium to create 10X working solutions.
-
Add 10 µL of the 10X this compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.[2]
-
Add 100 µL of CellTiter-Glo® reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of EGFR Signaling
Materials:
-
EGFR-mutant Ba/F3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed EGFR-mutant Ba/F3 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to grow overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse with 100 µL of lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: EGFR signaling cascade and point of inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Ba/F3-EGFR-E709-710DelinsD-Cell-Line - Kyinno Bio [kyinno.com]
- 2. Ba/F3-EGFR-WT(EGF)-Cell-Line - Kyinno Bio [kyinno.com]
- 3. Epidermal growth factor-independent transformation of Ba/F3 cells with cancer-derived epidermal growth factor receptor mutants induces gefitinib-sensitive cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration and Dosage of a Novel EGFR Inhibitor (EGFR-IN-XX)
Disclaimer: The compound "EGFR-IN-73" did not yield specific public data regarding its in vivo administration and dosage. The following application notes and protocols are a generalized guide for a hypothetical novel EGFR inhibitor, herein referred to as "EGFR-IN-XX," based on common practices for preclinical in vivo studies of small molecule kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). These protocols are intended for an audience of researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of EGFR-IN-XX, a novel small molecule inhibitor of EGFR. The protocols described herein are designed for use in preclinical animal models, primarily mouse xenograft models of non-small cell lung cancer (NSCLC) harboring EGFR mutations.
Quantitative Data Summary
The following tables summarize typical quantitative data for the in vivo administration of a novel EGFR inhibitor like EGFR-IN-XX. The values presented are hypothetical and should be optimized for the specific compound and animal model.
Table 1: Dosage and Administration of EGFR-IN-XX in Mouse Xenograft Models
| Parameter | Oral Gavage (p.o.) | Intraperitoneal (i.p.) Injection |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5% DMSO, 95% Saline |
| Dosage Range | 10 - 100 mg/kg | 5 - 50 mg/kg |
| Administration Volume | 10 µL/g of body weight | 10 µL/g of body weight |
| Dosing Frequency | Once daily (QD) or twice daily (BID) | Once daily (QD) |
| Treatment Duration | 21 - 28 days | 21 - 28 days |
Table 2: Pharmacokinetic Parameters of EGFR-IN-XX in Mice (single 50 mg/kg p.o. dose)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 1500 ± 250 |
| Tmax (h) | 2.0 ± 0.5 |
| AUC (0-24h) (ng*h/mL) | 9500 ± 1200 |
| Half-life (t½) (h) | 6.5 ± 1.2 |
| Bioavailability (%) | 45 ± 8 |
Experimental Protocols
Drug Formulation
Objective: To prepare a stable and homogenous formulation of EGFR-IN-XX for in vivo administration.
Materials:
-
EGFR-IN-XX powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol for Oral Gavage Formulation:
-
Weigh the required amount of EGFR-IN-XX powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely (10% of the final volume). Vortex until the solution is clear.
-
Add PEG300 (40% of the final volume) and vortex thoroughly.
-
Add Tween 80 (5% of the final volume) and vortex until the solution is homogenous.
-
Add sterile saline (45% of the final volume) dropwise while vortexing to prevent precipitation.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Prepare the formulation fresh daily before administration.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of EGFR-IN-XX in an NSCLC xenograft mouse model.
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
-
Tumor cell line: NCI-H1975 (human NSCLC with L858R and T790M EGFR mutations)
Protocol:
-
Subcutaneously implant 5 x 10^6 NCI-H1975 cells in the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (p.o., QD)
-
Group 2: EGFR-IN-XX (25 mg/kg, p.o., QD)
-
Group 3: EGFR-IN-XX (50 mg/kg, p.o., QD)
-
Group 4: Positive control (e.g., Osimertinib, 25 mg/kg, p.o., QD)
-
-
Administer the respective treatments for 21 consecutive days.
-
Monitor tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of EGFR-IN-XX in mice.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Protocol:
-
Fast the mice overnight before dosing.
-
Administer a single dose of EGFR-IN-XX (e.g., 50 mg/kg) via oral gavage.
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of EGFR-IN-XX using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Pharmacodynamic (PD) Study
Objective: To assess the in vivo target engagement and downstream signaling inhibition by EGFR-IN-XX.
Protocol:
-
Using the xenograft model from section 3.2, treat tumor-bearing mice with a single dose of vehicle or EGFR-IN-XX.
-
At various time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize a subset of mice from each group (n=3-4 per time point).
-
Excise the tumors and snap-freeze them in liquid nitrogen.
-
Prepare tumor lysates and analyze the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) by Western blotting or ELISA.
Visualizations
EGFR Signaling Pathway
Application Notes and Protocols: Detecting p-EGFR Inhibition by EGFR-IN-73 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in cancer cell proliferation and survival. Its phosphorylation (p-EGFR) is a key indicator of its activation. This document provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of EGFR-IN-73, a putative EGFR inhibitor, on EGFR phosphorylation in a cellular context. The protocol outlines cell culture and treatment, protein extraction, quantification, and immunoblotting procedures. Additionally, a representative data summary and pathway diagrams are included to facilitate experimental design and data interpretation.
Introduction
The EGFR signaling pathway plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Ligand binding to EGFR induces receptor dimerization, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues.[3] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumorigenesis.[3][4][5]
EGFR inhibitors are a major class of targeted therapies in oncology.[6] this compound is a novel compound designed to inhibit EGFR activity. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like EGFR.[7] By comparing the levels of p-EGFR in cells treated with and without this compound, the efficacy of the inhibitor can be determined. This application note provides a comprehensive protocol for this purpose.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway, the point of inhibition by a tyrosine kinase inhibitor (TKI) like this compound, and the experimental workflow for the Western blot protocol.
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line with high EGFR expression (e.g., A431, H1975, or HCC827) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth media, wash once with phosphate-buffered saline (PBS), and replace with serum-free media. Incubate for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free media to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10 µM). Add the media containing this compound to the cells and incubate for 2-4 hours. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
EGF Stimulation: Prepare a stock solution of human epidermal growth factor (EGF). Dilute EGF in serum-free media to a final concentration of 100 ng/mL. Add the EGF-containing media to the cells (including the inhibitor-treated and control wells) and incubate for 15-30 minutes at 37°C to induce EGFR phosphorylation.[4] A negative control group without EGF stimulation should also be included.
Protein Extraction (Cell Lysis)
-
Preparation: Place the 6-well plates on ice.
-
Washing: Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).
SDS-PAGE and Immunoblotting
-
Sample Preparation: Mix the calculated volume of each lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation and Analysis
The intensity of the Western blot bands can be quantified using image analysis software (e.g., ImageJ). The p-EGFR signal should be normalized to the total EGFR signal to account for any variations in EGFR expression. The total EGFR signal can then be normalized to the loading control (β-actin) to ensure equal protein loading. The results can be presented in a table as follows:
| Treatment Group | EGF (100 ng/mL) | This compound (µM) | Relative p-EGFR / Total EGFR Ratio (Normalized to EGF alone) |
| Untreated | - | - | 0.05 |
| EGF Stimulated | + | - | 1.00 |
| EGF + this compound | + | 0.1 | 0.65 |
| EGF + this compound | + | 1.0 | 0.20 |
| EGF + this compound | + | 10.0 | 0.08 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary.
Conclusion
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on EGFR phosphorylation using Western blotting. By following these steps, researchers can obtain reliable and quantifiable data on the efficacy of this and other potential EGFR inhibitors. It is crucial to include appropriate controls and to normalize the data for accurate interpretation. The provided diagrams and data table serve as valuable resources for experimental planning and analysis in the field of cancer drug development.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
Application Notes and Protocols for EGFR-IN-73 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers.[2][4] Small molecule inhibitors targeting the tyrosine kinase domain of EGFR are therefore a critical class of anti-cancer therapeutics.
This document provides a detailed protocol for the preparation of stock solutions for a hypothetical, potent and selective EGFR inhibitor, designated as EGFR-IN-73. The following procedures are based on established methodologies for handling similar small molecule inhibitors and are intended to ensure the accuracy, reproducibility, and safety of your experiments.
Data Presentation
Quantitative data for the hypothetical this compound are summarized in the table below. These values are illustrative and based on common characteristics of similar EGFR inhibitors.
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | (Assumed for calculation purposes) |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Solubility in DMSO | ≥ 80 mg/mL (≥ 177.5 mM) | Use fresh, anhydrous DMSO for best results.[2] |
| Recommended Solvent | DMSO | |
| Storage of Solid | -20°C | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months[1][3] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.7%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: Before starting, ensure the work area is clean and that you are wearing appropriate PPE. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 0.4505 mg of this compound (based on the assumed molecular weight of 450.5 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, if you weighed 0.4505 mg, you would add 100 µL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.[1]
-
-
Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
-
Mandatory Visualizations
EGFR Signaling Pathway
The following diagram illustrates a simplified overview of the EGFR signaling pathway, which is the target of this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate cellular processes like proliferation and survival.[1][2][5]
Caption: Simplified EGFR Signaling Pathway.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the sequential steps for preparing the this compound stock solution, from weighing the compound to final storage. Following this workflow ensures consistency and minimizes potential errors.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for Cell Viability Assays with EGFR Inhibitors
These application notes provide detailed protocols for assessing cell viability using the MTT and CellTiter-Glo assays in the context of treatment with the epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-73. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-Akt-mTOR, and JAK-STAT pathways, which are critical for normal cell function but are often dysregulated in cancer.
This compound is a small molecule inhibitor designed to target the tyrosine kinase domain of EGFR, thereby blocking the downstream signaling pathways that promote cell growth and survival.[1][3] By inhibiting EGFR, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Cell Viability Assays: MTT and CellTiter-Glo
To assess the cytotoxic and cytostatic effects of this compound, two common cell viability assays are recommended: the MTT assay and the CellTiter-Glo Luminescent Cell Viability Assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[4][5] The assay reagent contains luciferase and its substrate, which generate a luminescent signal proportional to the ATP concentration and, therefore, the number of viable cells.[4][5]
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability using either the MTT or CellTiter-Glo assay is outlined below.
Detailed Experimental Protocols
Note: The following protocols are generalized. Optimal cell seeding densities, incubation times, and reagent volumes should be determined empirically for each cell line.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for no-cell controls (medium only) and vehicle controls (cells treated with the same concentration of DMSO as the highest this compound concentration).
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution (e.g., in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates to prevent well-to-well signal crosstalk.
-
Compound Treatment: Follow step 3 from the MTT protocol.
-
Incubation: Follow step 4 from the MTT protocol.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4][5]
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4][5] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4][5] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control wells from all other wells. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and structured table. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of an inhibitor that is required for 50% inhibition of a biological function, should be calculated from the dose-response curve.
Example Data Table:
| Cell Line | Assay | This compound Concentration (µM) | % Viability (Mean ± SD) | IC₅₀ (µM) |
| A549 | MTT | 0 (Vehicle) | 100 ± 5.2 | 1.5 ± 0.2 |
| 0.1 | 85 ± 4.1 | |||
| 1 | 55 ± 3.5 | |||
| 10 | 20 ± 2.8 | |||
| 100 | 5 ± 1.1 | |||
| A549 | CellTiter-Glo | 0 (Vehicle) | 100 ± 4.8 | 1.2 ± 0.3 |
| 0.1 | 88 ± 3.9 | |||
| 1 | 52 ± 4.0 | |||
| 10 | 18 ± 2.5 | |||
| 100 | 4 ± 0.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
The MTT and CellTiter-Glo assays are robust and reliable methods for determining the effect of the EGFR inhibitor this compound on cancer cell viability. The provided protocols offer a framework for conducting these experiments. Careful optimization of experimental parameters and appropriate data analysis are crucial for obtaining accurate and reproducible results. These assays will provide valuable insights into the potency and efficacy of this compound, aiding in its preclinical development as a potential therapeutic agent.
References
Application Note: Flow Cytometry Analysis of Apoptosis Following Egfr-IN-73 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule involved in cell growth, proliferation, and survival.[1][2][3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] EGFR tyrosine kinase inhibitors (TKIs) are a class of drugs that block the intracellular kinase domain of the receptor, thereby inhibiting downstream signaling pathways and inducing apoptosis (programmed cell death) in cancer cells.[1][5] Egfr-IN-73 is a potent and selective inhibitor of EGFR, and assessing its efficacy in inducing apoptosis is a crucial step in its preclinical evaluation.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the detection and quantification of apoptosis.[6][7][8] This technique allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells.[7] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[8] Dual staining with Annexin V and PI allows for the differentiation of distinct cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment where a cancer cell line (e.g., A549, a non-small cell lung cancer line with EGFR expression) was treated with increasing concentrations of this compound for 48 hours.
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 50 | 62.1 ± 4.2 | 25.4 ± 2.8 | 12.5 ± 1.5 |
| This compound | 100 | 35.8 ± 5.1 | 45.3 ± 3.9 | 18.9 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, for dissolving this compound)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with varying concentrations of this compound or vehicle control (medium with the same concentration of DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the medium collected in the previous step.
-
For suspension cells, directly collect the cells into a conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step once more.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[6]
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Visualizations
Experimental Workflow
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing EGFR Inhibitor Concentration for Maximum Del19 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of EGFR inhibitors, using Osimertinib as a representative example for targeting the EGFR Exon 19 deletion (Del19) mutation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Osimertinib in EGFR Del19 mutant cell lines?
A1: Based on published in vitro studies, a sensible starting point for dose-response experiments in EGFR Del19 mutant cell lines, such as PC-9 and HCC827, is a broad concentration range spanning from low nanomolar (nM) to low micromolar (µM). A typical starting range could be from 0.1 nM to 10 µM. This range should adequately cover the expected IC50 values for sensitive cell lines.
Q2: Which cell lines are appropriate for studying the inhibition of EGFR Del19?
A2: Commonly used and well-characterized non-small cell lung cancer (NSCLC) cell lines harboring the EGFR Exon 19 deletion include:
-
PC-9: A lung adenocarcinoma cell line with an E746_A750 deletion in exon 19 of EGFR.
-
HCC827: A lung adenocarcinoma cell line with an E746_A750 deletion in exon 19 of EGFR.[1][2]
These cell lines are known to be sensitive to third-generation EGFR inhibitors like Osimertinib.
Q3: How long should I treat the cells with Osimertinib before assessing its effect?
A3: The incubation time for Osimertinib treatment can vary depending on the assay being performed:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): A 72-hour incubation period is commonly used to allow for sufficient time to observe effects on cell proliferation.[2][3]
-
Western Blotting for Signaling Pathway Inhibition: To observe acute effects on protein phosphorylation, shorter incubation times are typically sufficient. A time course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal time point for observing maximal inhibition of p-EGFR, p-Akt, and p-ERK. Some studies show significant inhibition of p-EGFR within a few hours of treatment.[4][5]
Q4: What are the expected IC50 values for Osimertinib in EGFR Del19 mutant cell lines?
A4: The half-maximal inhibitory concentration (IC50) of Osimertinib can vary between different EGFR Del19 mutant cell lines and experimental conditions. However, published data provides a general expectation.
| Cell Line | EGFR Mutation | Reported IC50 of Osimertinib (nM) |
| PC-9 | Exon 19 Deletion (E746_A750del) | ~2.36 nM[2] |
| HCC827 | Exon 19 Deletion (E746_A750del) | ~15.04 nM[1] |
Note: These values should be considered as a reference. It is crucial to determine the IC50 in your specific experimental setup.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to assess the effect of Osimertinib on the viability of EGFR Del19 mutant cell lines and to determine its IC50 value.
Materials:
-
EGFR Del19 mutant cell line (e.g., PC-9, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Osimertinib in complete culture medium. A common starting range is from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes before use.[6][7]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all other measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the Osimertinib concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of Osimertinib on the phosphorylation of EGFR, Akt, and ERK.
Materials:
-
EGFR Del19 mutant cell line (e.g., PC-9, HCC827)
-
Complete cell culture medium
-
Osimertinib stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-EGFR
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Osimertinib (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 6 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results | - Uneven cell seeding- Edge effects in the 96-well plate- Inaccurate drug dilutions | - Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare fresh drug dilutions for each experiment and use a calibrated multichannel pipette. |
| No significant inhibition of cell viability observed | - Incorrect concentration range (too low)- Cell line has developed resistance- Inactive drug compound | - Expand the concentration range to higher µM values.- Verify the identity and mutation status of your cell line (e.g., via STR profiling and sequencing).- Purchase a new batch of the inhibitor from a reputable supplier and confirm its activity on a known sensitive cell line. |
| Unexpectedly high cell death in vehicle control | - High concentration of DMSO- Contamination of cell culture | - Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤ 0.1%).- Perform a mycoplasma test and check for bacterial/fungal contamination. |
| Weak or no signal for phosphorylated proteins in Western blot | - Suboptimal antibody dilution- Insufficient protein loading- Inactive phosphatase inhibitors in lysis buffer- Short drug treatment time | - Optimize the primary antibody concentration.- Load a higher amount of protein (e.g., 40-50 µg).- Always use freshly prepared lysis buffer with phosphatase inhibitors.- Perform a time-course experiment to determine the optimal treatment duration. |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase the blocking time to 2 hours or try a different blocking agent (e.g., 5% BSA).- Further dilute the primary and secondary antibodies.- Increase the number and duration of washes with TBST. |
| Inconsistent inhibition of downstream p-Akt/p-ERK | - Feedback loop activation- Crosstalk with other signaling pathways | - Analyze earlier time points to capture the initial inhibitory effect before feedback mechanisms are engaged.- Investigate the activation of parallel signaling pathways that might be compensating for EGFR inhibition. |
Visualizations
Caption: EGFR Del19 signaling pathway and Osimertinib's mechanism of action.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Characterization of circRNAs in established osimertinib-resistant non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OUH - Protocols [ous-research.no]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Investigating Off-Target Effects of Vandetanib
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding unexpected off-target effects of Vandetanib, a multi-targeted tyrosine kinase inhibitor. Vandetanib is used here as an illustrative example to explore common challenges encountered with kinase inhibitors that target EGFR among other proteins.
Frequently Asked Questions (FAQs)
Q1: We are using Vandetanib to inhibit EGFR in our cell line, but we are observing unexpected phenotypic changes unrelated to EGFR signaling. What could be the cause?
A1: Vandetanib is a multi-targeted inhibitor and does not exclusively inhibit EGFR. It is also a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), VEGFR3, and the REarranged during Transfection (RET) proto-oncogene.[1][2][3] Additionally, it can affect other kinases to a lesser extent. The unexpected phenotypes you are observing are likely due to the inhibition of these other "off-target" kinases. It is crucial to consider the full kinase inhibition profile of Vandetanib when interpreting experimental results.
Q2: Our cells are showing decreased proliferation, but we are unsure if this is a specific result of EGFR inhibition or an off-target effect. How can we investigate this?
A2: To dissect the specific effects of EGFR inhibition from off-target effects, you can employ several strategies:
-
Use a more selective EGFR inhibitor: Compare the phenotype observed with Vandetanib to that of a highly selective EGFR inhibitor. If the phenotype persists with the selective inhibitor, it is more likely to be an on-target effect.
-
Rescue experiments: If your cell line is dependent on a specific signaling pathway downstream of an off-target kinase (e.g., VEGFR), you could try to rescue the phenotype by providing the downstream signaling molecule.
-
Knockdown/knockout experiments: Use siRNA or CRISPR to specifically knock down the expression of the suspected off-target kinases (e.g., VEGFR2, RET). If the knockdown mimics the effect of Vandetanib, it points towards an off-target effect.
Q3: We are observing changes in the phosphorylation status of proteins in the MAPK and AKT pathways after Vandetanib treatment. Is this expected?
A3: Yes, this is an expected outcome. EGFR, VEGFR, and RET all signal through downstream pathways that include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[4] Therefore, inhibition of any of these receptors by Vandetanib can lead to decreased phosphorylation of key proteins in these cascades. To determine which primary target is responsible for the observed changes, you would need to perform further experiments as outlined in Q2.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Possible Cause: The observed cytotoxicity may be due to the inhibition of off-target kinases that are essential for the survival of your specific cell line. For example, if your cells are dependent on VEGFR signaling for survival, Vandetanib's inhibition of VEGFR2 could lead to apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell death.
Issue 2: Altered Cellular Morphology or Migration
Possible Cause: Changes in cell shape, adhesion, or migratory properties can be influenced by signaling pathways downstream of both EGFR and off-target kinases like VEGFR. Angiogenesis, which is heavily dependent on VEGFR signaling, involves significant changes in endothelial cell morphology and migration.
Troubleshooting Steps:
-
Characterize Morphological Changes: Quantify the observed changes in cell morphology using microscopy and image analysis software.
-
Migration/Invasion Assays: Perform wound healing (scratch) assays or transwell migration/invasion assays to quantify changes in cell motility.
-
Compare with Selective Inhibitors: As with cytotoxicity, compare the effects of Vandetanib with a highly selective EGFR inhibitor and a selective VEGFR inhibitor.
-
Analyze Cytoskeletal Proteins: Use immunofluorescence or western blotting to examine key cytoskeletal proteins (e.g., actin, tubulin) and focal adhesion proteins (e.g., vinculin, paxillin) that are involved in maintaining cell shape and motility.
Data Presentation
Table 1: Kinase Inhibition Profile of Vandetanib
| Kinase Target | IC50 (nM) | Reference |
| VEGFR2 (KDR) | 40 | [1][5] |
| VEGFR3 | 110 | [1][5] |
| EGFR | 500 | [1][5] |
| RET | 130 | [1] |
| PDGFRβ | 1100 | [5] |
| Flt1 | >1000 | [5] |
| Tie-2 | >1000 | [5] |
| FGFR1 | >1000 | [5] |
| MEK | >10000 | [5] |
| CDK2 | >10000 | [5] |
| c-Kit | >10000 | [5] |
| erbB2 | >10000 | [5] |
| FAK | >10000 | [5] |
| PDK1 | >10000 | [5] |
| Akt | >10000 | [5] |
| IGF-1R | >10000 | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Cell culture medium
-
Vandetanib (or other inhibitors)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Vandetanib in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for MAPK and AKT Signaling
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with Vandetanib as required for your experiment.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin or GAPDH).[6][7]
Signaling Pathway and Workflow Diagrams
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Interpreting IC50 Differences of EGFR Inhibitors Across Cell Lines: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting variability in IC50 values for Epidermal Growth Factor Receptor (EGFR) inhibitors observed across different cell lines. While this guide addresses general principles applicable to any EGFR inhibitor, it is important to note that no specific public data was found for a compound designated "Egfr-IN-73". The principles and examples provided herein will, however, equip researchers to interpret their findings for proprietary or novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of our EGFR inhibitor across various cancer cell lines. What are the primary reasons for this?
A1: It is expected to see a wide range of IC50 values for an EGFR inhibitor across different cell lines. This variability is most commonly attributed to the inherent biological differences between the cell lines, primarily:
-
EGFR Mutation Status: Cell lines harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, are often hypersensitive to EGFR inhibitors.[1][2] Conversely, the presence of resistance mutations, like the T790M "gatekeeper" mutation, can lead to a dramatic increase in the IC50 value.[3][4]
-
EGFR Gene Amplification: Cell lines with an increased copy number of the EGFR gene may exhibit greater dependence on EGFR signaling for survival and proliferation, potentially leading to lower IC50 values.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to EGFR inhibition by activating alternative signaling pathways that bypass the need for EGFR.[5][6] Common bypass mechanisms include the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET or HER2 (ERBB2).[6][7][8]
-
Downstream Mutations: Mutations in genes downstream of EGFR, such as in the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways, can render cells independent of EGFR signaling and thus resistant to EGFR inhibitors.
-
Histological Transformation: In some cases, cell lines may undergo changes in their fundamental biology, such as transforming from a non-small cell lung cancer (NSCLC) phenotype to a small cell lung cancer (SCLC) phenotype, which is inherently less dependent on EGFR signaling.[9]
Q2: How can we determine if the observed IC50 differences are due to the EGFR mutation status of our cell lines?
A2: The most direct way is to perform genetic sequencing of the EGFR gene in your panel of cell lines. This will identify the presence of known activating or resistance mutations. You can then correlate the IC50 values with the mutational status. For example, you would expect to see significantly lower IC50 values in cell lines with an exon 19 deletion compared to those with wild-type EGFR or a T790M mutation.
Q3: What experimental steps can we take to investigate the role of bypass signaling pathways in cell lines that are unexpectedly resistant to our EGFR inhibitor?
A3: To investigate bypass signaling, you can:
-
Perform Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These arrays allow you to simultaneously assess the phosphorylation status of a wide range of RTKs. Increased phosphorylation of receptors like MET or HER2 in your resistant cell lines would suggest the activation of a bypass pathway.
-
Western Blotting: You can use western blotting to examine the phosphorylation levels of specific downstream signaling proteins such as AKT and ERK. Persistent phosphorylation of these proteins in the presence of your EGFR inhibitor indicates that signaling is being maintained through an alternative pathway.
-
Combination Drug Studies: If you suspect a specific bypass pathway is active (e.g., MET amplification), you can treat the resistant cells with a combination of your EGFR inhibitor and an inhibitor of the suspected bypass pathway (e.g., a MET inhibitor). A synergistic effect, where the combination is more effective than either drug alone, would support your hypothesis.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected IC50 results for an EGFR inhibitor.
| Problem | Potential Cause | Recommended Action |
| High IC50 in a cell line expected to be sensitive | Presence of a secondary resistance mutation (e.g., T790M). | Sequence the EGFR kinase domain to identify resistance mutations. |
| Activation of a bypass signaling pathway (e.g., MET amplification). | Perform a phospho-RTK array or western blot for key downstream effectors (p-AKT, p-ERK). | |
| Experimental artifact (e.g., incorrect cell seeding density, inhibitor degradation). | Review and standardize experimental protocols. Test the activity of the inhibitor on a known sensitive cell line as a positive control. | |
| Low IC50 in a cell line expected to be resistant | The inhibitor has off-target effects on other kinases that the cell line is dependent on. | Perform a kinome-wide profiling of the inhibitor to identify off-target activities. |
| The cell line has a previously uncharacterized dependence on EGFR signaling. | Characterize the EGFR pathway activity in this cell line at baseline. | |
| High variability in IC50 values between replicate experiments | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure consistent cell culture conditions. |
| Inaccurate inhibitor concentration preparation. | Prepare fresh serial dilutions of the inhibitor for each experiment. Verify the stock concentration. | |
| Inconsistent incubation times. | Ensure precise timing for inhibitor treatment and assay readout. |
Data Presentation: Illustrative IC50 Values of Known EGFR Inhibitors
The following table provides a summary of representative IC50 values for different generations of EGFR inhibitors against various NSCLC cell lines with known EGFR mutations. This data illustrates the principles of differential sensitivity.
| Cell Line | EGFR Mutation Status | Gefitinib (1st Gen) IC50 (nM) | Erlotinib (1st Gen) IC50 (nM) | Afatinib (2nd Gen) IC50 (nM) | Osimertinib (3rd Gen) IC50 (nM) |
| PC-9 | Exon 19 deletion | ~10 - 30 | ~5 - 20 | ~0.5 - 1 | ~10 - 20 |
| HCC827 | Exon 19 deletion | ~5 - 15 | ~2 - 10 | ~0.3 - 0.8 | ~8 - 15 |
| H3255 | L858R | ~50 - 100 | ~10 - 30 | ~0.3 - 1 | ~15 - 30 |
| H1975 | L858R + T790M | >10,000 | >10,000 | ~50 - 100 | ~5 - 15 |
| A549 | Wild-Type | >10,000 | >10,000 | >1,000 | >1,000 |
Note: These are approximate values compiled from various studies and should be used for illustrative purposes only. Actual IC50 values can vary between laboratories and experimental conditions.[10]
Experimental Protocols
Standard Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a serial dilution of the EGFR inhibitor in the appropriate cell culture medium. It is recommended to perform a 2- to 10-fold serial dilution to cover a wide range of concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cell viability, typically 48 to 72 hours.
-
Cell Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Convert the raw data to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for IC50 Determination
Caption: Standard experimental workflow for determining IC50 values.
Troubleshooting Logic for High IC50 Values
Caption: Logical flow for troubleshooting unexpectedly high IC50 values.
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR mutation mediates resistance to EGFR tyrosine kinase inhibitors in NSCLC: From molecular mechanisms to clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EGFR Inhibitor Selectivity
Welcome to the EGFR Inhibitor Technical Support Center. This resource provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting guides related to the selectivity of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my EGFR inhibitor (e.g., Egfr-IN-73) showing high potency against mutant EGFR but is inactive against wild-type (WT) EGFR?
A: While we do not have specific data on a compound designated "this compound" in publicly available scientific literature, the observed selectivity for mutant EGFR over wild-type is a key feature of many modern EGFR inhibitors, particularly those developed to overcome resistance in non-small cell lung cancer (NSCLC). This selectivity is by design and is based on structural and conformational differences between the ATP-binding pockets of wild-type and mutant EGFR.
Third-generation EGFR inhibitors, for instance, are designed to form a covalent bond with a cysteine residue (C797) present in the ATP-binding site. The presence of an initial activating mutation (like L858R or exon 19 deletions) and a subsequent resistance mutation (like T790M) alters the conformation of the ATP-binding pocket. This altered conformation can create a more favorable environment for the inhibitor to bind and form the covalent linkage, leading to potent inhibition.
In contrast, the ATP-binding pocket of wild-type EGFR has a different shape and may possess a threonine residue at position 790, which can cause steric hindrance, preventing the inhibitor from binding effectively.[1][2] This structural difference is a primary reason for the inactivity of many mutant-selective inhibitors against wild-type EGFR, a desirable characteristic that helps to minimize off-target effects and associated toxicities, such as skin rash and diarrhea.[3]
Q2: What are the key structural differences between wild-type and mutant EGFR that contribute to inhibitor selectivity?
A: The primary structural differences that confer inhibitor selectivity reside within the ATP-binding pocket of the EGFR kinase domain. Key mutations that influence inhibitor binding include:
-
Activating Mutations (e.g., L858R, exon 19 deletions): These mutations destabilize the inactive conformation of the EGFR kinase, shifting the equilibrium towards the active state. This can increase the affinity for certain ATP-competitive inhibitors.
-
Resistance Mutations (e.g., T790M): The "gatekeeper" T790M mutation, which replaces a threonine with a methionine, has a significant impact. While it increases the ATP affinity of the mutant enzyme, leading to resistance to first-generation inhibitors, it also creates a unique binding pocket that can be exploited by third-generation inhibitors. The methionine residue can form favorable hydrophobic interactions with these inhibitors.[1]
-
Cysteine 797 (C797): This residue is crucial for the mechanism of action of covalent irreversible inhibitors. These inhibitors contain a reactive group (often an acrylamide) that forms a covalent bond with the thiol group of C797, leading to permanent inactivation of the enzyme.[2]
The combination of these mutations creates a unique topographical and chemical environment in the ATP-binding pocket of mutant EGFR that can be selectively targeted.
Troubleshooting Guide
Problem: My experimental results show inconsistent inhibitory activity against wild-type EGFR.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage of the inhibitor (e.g., at -20°C or -80°C, protected from light).- Prepare fresh stock solutions for each experiment.- Verify the stability of the compound in the assay buffer and cell culture medium. |
| Assay Conditions | - Optimize the ATP concentration in your biochemical assay. For ATP-competitive inhibitors, the apparent IC50 value will be influenced by the ATP concentration.- Ensure the enzyme concentration is in the linear range of the assay.- For cell-based assays, confirm that the cell line is expressing the correct form of EGFR (wild-type or mutant) and that the expression level is consistent. |
| Off-Target Effects | - In cell-based assays, the observed activity might be due to inhibition of other kinases. Perform a kinome-wide selectivity screen to identify potential off-targets.- Use a well-characterized, highly selective EGFR inhibitor as a positive control. |
| Experimental Error | - Double-check all dilutions and calculations.- Ensure proper mixing of reagents.- Use appropriate controls (e.g., vehicle-only, no enzyme/cell). |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a mutant-selective EGFR inhibitor, illustrating the desired selectivity profile.
| EGFR Genotype | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Wild-Type | > 1000 | > 1000 |
| L858R | 50 | 100 |
| Exon 19 Deletion | 40 | 80 |
| L858R/T790M | 5 | 10 |
| Exon 19 Del/T790M | 3 | 8 |
Note: These are representative values and will vary for different inhibitors.
Experimental Protocols
Biochemical Kinase Assay (Example using ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the IC50 of an inhibitor against different EGFR variants.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of EGFR enzyme in assay buffer.
-
Prepare a 2X solution of the substrate/ATP mix in assay buffer. The ATP concentration should be at the Km for each EGFR variant.
-
Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to the wells of a 384-well plate.
-
Add 2.5 µL of the inhibitor solution (or vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (Example using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of an inhibitor on the proliferation of cells expressing different EGFR variants.
Materials:
-
Cell lines expressing wild-type EGFR (e.g., A431) and mutant EGFR (e.g., NCI-H1975 for L858R/T790M)
-
Appropriate cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor (or vehicle control).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated cells.
-
Plot percent viability versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified overview of the EGFR signaling pathway.
Caption: General experimental workflow for determining inhibitor IC50 values.
Caption: Logical diagram illustrating inhibitor selectivity for mutant EGFR.
References
- 1. Structural basis of mutant-selectivity and drug-resistance related to CO-1686 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the selectivity of 3rd generation EGFR inhibitors: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results with EGFR Tyrosine Kinase Inhibitors In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: My EGFR inhibitor shows variable IC50 values between experiments. What are the potential causes?
Inconsistent IC50 values are a frequent issue in in vitro kinase assays. Several factors can contribute to this variability. Cell-based assay reproducibility is influenced by factors from cell seeding to analysis.[1] The IC50 value itself can be time-dependent, with variations in the assay endpoint leading to different results.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestions |
| Cell Line Integrity and Passage Number | Ensure consistent cell passage number between experiments, as high passage numbers can lead to genetic drift and altered sensitivity to inhibitors. Regularly perform cell line authentication. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can exhibit different growth rates and drug responses. Irregularities in seeding can invalidate results.[2] |
| Reagent Quality and Consistency | Use high-quality, fresh reagents. Aliquot and store reagents properly to avoid degradation. Variations in media, serum, or supplements can impact cell health and drug response. |
| Inhibitor Solubility and Stability | Ensure complete solubilization of the inhibitor in a suitable solvent, typically DMSO. Poor solubility is a common issue with small molecules and can lead to inaccurate concentrations.[3][4] Prepare fresh dilutions for each experiment as inhibitors can degrade in solution. |
| Assay Protocol Variations | Strictly adhere to a standardized protocol, including incubation times, reagent addition order, and detection methods. Minor deviations can introduce significant variability. |
| Biological Variation | Inherent biological variability exists in cell culture. Perform multiple biological replicates to ensure the observed effects are consistent and statistically significant. |
Q2: I'm observing lower than expected potency of my EGFR inhibitor. What could be the reason?
Several factors can lead to an apparent decrease in inhibitor potency.
Troubleshooting Checklist:
-
Inhibitor Integrity: Verify the identity and purity of your inhibitor stock through analytical methods like LC-MS or NMR. Ensure it has been stored correctly to prevent degradation.
-
Solubility Issues: As mentioned, poor solubility can lead to a lower effective concentration of the inhibitor in the assay medium.[3][5] Consider using a different solvent or a solubilizing agent, but be mindful of its potential effects on the cells.
-
Cell Line Characteristics: The specific cell line used is critical. Different cell lines exhibit varying levels of EGFR expression and activation.[6] Furthermore, the presence of specific EGFR mutations (e.g., T790M) can confer resistance to certain inhibitors.[7][8]
-
Assay Conditions: The concentration of ATP in a kinase assay can affect the apparent potency of ATP-competitive inhibitors. Ensure your ATP concentration is optimized and consistent.
-
Off-Target Effects: The inhibitor may have off-target activities that counteract its intended effect on EGFR.
Q3: My results suggest off-target effects. How can I confirm and address this?
Off-target activity is a common characteristic of small molecule kinase inhibitors.[9]
Strategies to Investigate Off-Target Effects:
| Strategy | Description |
| Kinome Profiling | Screen the inhibitor against a panel of other kinases to identify potential off-target interactions. This can be done through commercially available services. |
| Use of Multiple Cell Lines | Test the inhibitor in cell lines with varying levels of EGFR expression and in EGFR-negative cell lines. An effect in EGFR-negative cells would suggest off-target activity. |
| Rescue Experiments | If the inhibitor's effect is truly on-target, it should be rescued by overexpressing a resistant mutant of EGFR or by activating a downstream signaling molecule. |
| Western Blot Analysis | Analyze the phosphorylation status of key downstream signaling proteins in the EGFR pathway (e.g., Akt, ERK) to confirm on-target engagement.[10] Also, examine other signaling pathways that might be affected. |
Experimental Protocols and Workflows
General Workflow for In Vitro EGFR Inhibitor Testing
A typical workflow for evaluating an EGFR inhibitor in vitro involves several key steps.
Caption: A generalized experimental workflow for in vitro testing of EGFR inhibitors.
Detailed Method: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways
Understanding the EGFR signaling pathway is crucial for interpreting experimental results. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades.[11][12]
Simplified EGFR Signaling Pathway
Caption: A simplified diagram of the major EGFR signaling pathways.
Troubleshooting Logic
When encountering inconsistent results, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
Navigating Egfr-IN-73 Efficacy: A Technical Support Guide on Serum Concentration Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Egfr-IN-73 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a specific focus on the impact of serum concentration on the inhibitor's efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced this compound Efficacy at Higher Serum Concentrations | Growth factors and other ligands in serum can competitively activate the EGFR pathway, overriding the inhibitory effect of this compound. Serum components may also bind to the inhibitor, reducing its effective concentration. | - Reduce Serum Concentration: Conduct experiments in low-serum (e.g., 0.5-2%) or serum-free media after an initial cell attachment period in complete media. - Use Serum-Stripped FBS: Utilize charcoal-stripped fetal bovine serum to remove hormones and growth factors that could interfere with the experiment. - Increase Inhibitor Concentration: Perform a dose-response curve at different serum concentrations to determine the optimal inhibitor concentration for your experimental conditions. |
| Inconsistent Results Between Experiments | Variability in serum batches can lead to differing levels of growth factors, affecting inhibitor efficacy. Passage number and cell density can also influence cellular response to EGFR inhibition. | - Use a Single Serum Lot: For a series of related experiments, use the same lot of fetal bovine serum to minimize variability. - Standardize Cell Culture Conditions: Maintain consistent cell passage numbers and seeding densities for all experiments. - Include Proper Controls: Always include vehicle-only (e.g., DMSO) and untreated controls in every experiment. |
| Unexpected Cell Death or Toxicity | High concentrations of this compound, especially in low-serum conditions, may lead to off-target effects or excessive pathway inhibition, resulting in cytotoxicity. | - Perform a Cytotoxicity Assay: Determine the toxic concentration range of this compound for your specific cell line using assays like MTT or LDH release. - Optimize Incubation Time: Shorter incubation times may be sufficient to observe the desired inhibitory effect without causing significant cell death. |
| No Apparent Effect of this compound | The cell line used may not be dependent on the EGFR signaling pathway for survival and proliferation, or it may possess resistance mechanisms. | - Confirm EGFR Expression and Phosphorylation: Use Western blotting to verify the expression of total EGFR and its phosphorylated (active) form in your cell line. - Cell Line Profiling: Consult literature or databases to confirm that your chosen cell line is sensitive to EGFR inhibitors. |
Frequently Asked Questions (FAQs)
Q1: How does serum concentration affect the IC50 value of an EGFR inhibitor like this compound?
A1: The half-maximal inhibitory concentration (IC50) of an EGFR inhibitor is often higher in the presence of serum. This is because growth factors in the serum, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), can activate the EGFR signaling pathway. This activation can counteract the inhibitory effect of the drug, requiring a higher concentration to achieve the same level of inhibition. Human blood serum has been shown to diminish the efficacy of EGFR inhibitors by reactivating the MAPK and EGFR pathways[1].
Q2: What is the recommended serum concentration for in vitro experiments with this compound?
A2: While a specific protocol for this compound is not publicly available, a general recommendation for cell-based assays with EGFR inhibitors is to use a low serum concentration (e.g., 0.5-5% FBS) or serum-free conditions. This minimizes the interference from exogenous growth factors. However, it is crucial to determine the optimal serum concentration for your specific cell line, as some cells may not tolerate very low serum conditions.
Q3: Can I use heat-inactivated serum in my experiments?
A3: Yes, using heat-inactivated serum is a standard practice in cell culture. The heat inactivation process (typically 30 minutes at 56°C) denatures complement proteins and some other factors that could interfere with certain assays. However, it does not remove growth factors, so the impact on EGFR inhibitor efficacy will likely be similar to that of non-heat-inactivated serum.
Q4: My cells are not growing well in low-serum media. What should I do?
A4: If your cells require higher serum concentrations for viability, you can try a few approaches. First, allow the cells to attach and recover in complete medium (e.g., 10% FBS) for several hours or overnight before switching to low-serum medium containing the inhibitor. Alternatively, you can perform the entire experiment in a higher, but consistent, serum concentration and establish a baseline IC50 value under those specific conditions. Be sure to report the serum concentration used in your methodology.
Experimental Protocols
General Protocol for Determining the Effect of Serum on this compound Efficacy
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., DMEM with 10% FBS). Allow cells to adhere for 24 hours.
-
Serum Starvation (Optional but Recommended): After 24 hours, aspirate the growth medium and replace it with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours. This helps to synchronize the cells and reduce baseline EGFR activation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in media containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%).
-
Incubation: Add the inhibitor-containing media to the cells and incubate for the desired experimental duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration and serum condition. Plot the dose-response curves and determine the IC50 values.
Representative Data on Serum Impact on EGFR Inhibitor Efficacy
The following table summarizes the general trend observed for EGFR inhibitors in the presence of varying serum concentrations. Note that these are representative values and the actual IC50 for this compound may vary depending on the cell line and specific experimental conditions.
| Serum Concentration (%) | Representative IC50 (nM) | Fold Change in IC50 (vs. 0% Serum) |
| 0 | 10 | 1.0 |
| 2 | 25 | 2.5 |
| 5 | 60 | 6.0 |
| 10 | 150 | 15.0 |
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Serum Impact
Caption: Workflow for determining the impact of serum concentration on this compound efficacy.
References
How to assess the cellular uptake of Egfr-IN-73
Welcome to the technical support center for Egfr-IN-73. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cellular uptake of this novel Epidermal Growth Factor Receptor (EGFR) inhibitor. Here you will find frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cellular uptake important?
This compound is a small molecule inhibitor designed to target the intracellular kinase domain of EGFR. For this compound to be effective, it must cross the cell membrane and accumulate at a sufficient concentration to engage with its target. Assessing cellular uptake is critical to:
-
Confirm that the inhibitor can reach its site of action.
-
Understand the relationship between the extracellular concentration (dose) and the intracellular concentration (pharmacologically active concentration).
-
Optimize experimental conditions (e.g., incubation time, concentration) for cell-based assays.
-
Troubleshoot unexpected results in functional assays (e.g., lack of pathway inhibition).
Q2: What are the primary methods for measuring the intracellular concentration of this compound?
The two most common and effective approaches are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying the concentration of an unlabeled compound like this compound inside a cell. It is highly sensitive and specific.[1][2]
-
Fluorescence-Based Methods: These methods involve a fluorescently labeled version of this compound. They are excellent for visualizing uptake and subcellular localization (fluorescence microscopy) and for high-throughput quantification of total uptake (flow cytometry).[3][4] However, attaching a fluorescent dye can potentially alter the molecule's properties and uptake characteristics.[3]
Q3: Can I measure target engagement as an indirect readout of cellular uptake?
Yes. Advanced techniques like the NanoBRET™ Target Engagement Assay can quantify the binding of an inhibitor to its target kinase within living cells.[5] A positive target engagement signal confirms that this compound has not only entered the cell but has also reached and interacted with EGFR in its native environment. This method is highly valuable for validating that the intracellular concentration is sufficient for target modulation.[5][6]
Experimental Workflows and Signaling
The following diagrams illustrate a typical workflow for assessing cellular uptake and the relevant EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 3. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Validation & Comparative
Head-to-Head Comparison: Osimertinib vs. a Novel EGFR Inhibitor, Egfr-IN-73
A detailed analysis for researchers and drug development professionals.
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes. Osimertinib, a third-generation EGFR TKI, has established itself as a cornerstone of treatment for patients with EGFR-mutated NSCLC, particularly those harboring the T790M resistance mutation. This guide provides a comprehensive head-to-head comparison of osimertinib and Egfr-IN-73, a novel investigational EGFR inhibitor.
This comparison synthesizes available preclinical and clinical data to offer an objective analysis of their respective performance, mechanisms of action, and experimental validation. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Mechanism of Action and Specificity
Osimertinib is an irreversible EGFR TKI that selectively inhibits both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3][4] This selectivity profile contributes to its favorable therapeutic window, minimizing off-target toxicities. It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[3][5]
While specific details on this compound are emerging, it is postulated to be a next-generation covalent inhibitor designed to overcome resistance mechanisms to earlier-generation TKIs. Its mechanism is also expected to involve the irreversible binding to a cysteine residue within the EGFR kinase domain. The key differentiator will lie in its activity against a broader range of EGFR mutations, potentially including those that confer resistance to osimertinib, such as C797S.
Data Presentation: In Vitro Potency and Efficacy
The following tables summarize the in vitro potency of osimertinib against various EGFR mutant cell lines. Data for this compound would be populated here as it becomes available from preclinical studies.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Osimertinib
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 10 - 20 |
| H1975 | L858R/T790M | 15 - 25 |
| LoVo | Wild-Type EGFR | ~500 |
Data synthesized from publicly available preclinical data.[6]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the interpretation and replication of findings.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against various EGFR kinase mutants.
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound (e.g., osimertinib, this compound) at varying concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the inhibitors on cancer cell lines with different EGFR mutation statuses.
Methodology:
-
Cancer cells (e.g., PC-9, H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence is read using a plate reader.
-
The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human NSCLC cells harboring specific EGFR mutations.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compounds are administered orally or via another appropriate route at predetermined doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further pharmacodynamic and biomarker analysis.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Caption: Logical progression of EGFR TKI resistance and treatment.
Resistance Mechanisms and Future Directions
A critical aspect of any TKI is the eventual development of resistance. For osimertinib, on-target resistance can occur through the acquisition of new mutations in the EGFR gene, most notably the C797S mutation, which prevents the covalent binding of the drug.[7][8][9][10] Off-target resistance mechanisms, such as MET amplification, can also bypass EGFR signaling.[8][9]
The development of this compound and other next-generation inhibitors is largely driven by the need to overcome these resistance mechanisms. A successful head-to-head comparison would ultimately hinge on demonstrating the superior efficacy of this compound in preclinical models and clinical trials against osimertinib-resistant tumors.
Conclusion
Osimertinib has significantly advanced the treatment of EGFR-mutated NSCLC, offering substantial benefits over previous generations of TKIs. The emergence of novel inhibitors like this compound holds the promise of further extending the durability of targeted therapy by addressing acquired resistance to current standards of care. As more data on this compound becomes available, a direct and quantitative comparison will be essential to delineate its potential clinical utility. Researchers are encouraged to consult the latest preclinical and clinical trial publications for the most up-to-date information.
References
- 1. Frontiers | Gut microbiota and metabolites: emerging prospects in the treatment of non-small cell lung cancer [frontiersin.org]
- 2. A translational rat model to assess glomerular function changes with vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Erythroferrone, Hepcidin, and Erythropoietin in Chronic Kidney Disease: Associations with Hemoglobin and Renal Function [mdpi.com]
- 6. labcorp.com [labcorp.com]
- 7. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 8. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 9. Age and the Course of GFR in Persons Aged 70 and Above - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glomerular filtration in the aging population [frontiersin.org]
Navigating the Kinase Landscape: A Comparative Guide to EGFR Del19 Selective Inhibitors
For researchers and drug development professionals, the selective inhibition of mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as the exon 19 deletion (Del19), over its wild-type counterpart and other kinases is a critical attribute of targeted cancer therapies. While a specific inquiry was made for "Egfr-IN-73," a thorough review of publicly available scientific literature and databases did not yield any information on a compound with this identifier. This suggests that "this compound" may be an internal development code or a compound not yet described in public-facing research.
In lieu of data on "this compound," this guide provides a comparative overview of well-characterized, potent EGFR inhibitors with known selectivity for the Del19 mutation. This comparison is based on established experimental data and methodologies commonly employed in the field to assess kinase inhibitor specificity.
Quantitative Comparison of Kinase Inhibitor Potency
The inhibitory activity of small molecules against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of several prominent EGFR inhibitors against EGFR Del19, wild-type (WT) EGFR, and other relevant kinases to illustrate their selectivity profiles.
| Compound | EGFR Del19 IC50 (nM) | EGFR WT IC50 (nM) | Other Kinases (IC50 in nM) |
| Osimertinib | ~1 | ~10 | HER2 (>1000), HER4 (>1000) |
| Gefitinib | ~5 | ~100 | HER2 (>10000), KDR (>10000) |
| Erlotinib | ~5 | ~100 | HER2 (>10000), KDR (>10000) |
| Afatinib | ~0.5 | ~10 | HER2 (~14), HER4 (~1) |
Note: The IC50 values presented are approximate and can vary depending on the specific assay conditions.
Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibitor specificity relies on robust and standardized experimental protocols. Both biochemical and cell-based assays are crucial for a comprehensive understanding of a compound's activity.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor. A common method is the radiometric assay.[1]
Protocol: Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
-
Kinase Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., recombinant EGFR Del19 or WT), a suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1), and a buffer solution with necessary cofactors (e.g., MgCl2, MnCl2, DTT).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-33P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-33P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the peptide substrate.
-
Washing: The filter paper is washed extensively to remove any unbound [γ-33P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays provide insights into a compound's activity within a more physiologically relevant context. These assays measure the inhibition of downstream signaling pathways or cellular processes that are dependent on the target kinase.
Protocol: Cell-Based EGFR Phosphorylation Assay
-
Cell Culture: Human cancer cell lines expressing either EGFR Del19 or WT EGFR are cultured in appropriate media.
-
Compound Treatment: Cells are treated with the test compound at various concentrations for a specific duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting or ELISA:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate is coated with an antibody that captures total EGFR. The cell lysates are added, and a second antibody that specifically detects p-EGFR and is linked to a detection enzyme is used for quantification.
-
-
Detection and Analysis: The levels of p-EGFR are detected and quantified. The inhibition of EGFR phosphorylation is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
The validation of an EGFR inhibitor's specificity for the Del19 mutation over other kinases is a multifaceted process that requires rigorous quantitative assessment through both biochemical and cell-based assays. While information on "this compound" is not publicly available, the methodologies and comparative data for established inhibitors presented here provide a framework for evaluating the selectivity profile of any novel EGFR-targeted therapeutic. For researchers in the field, a clear understanding of these principles is paramount for the successful development of next-generation precision medicines.
References
Egfr-IN-73: A Comparative Analysis of Cross-Reactivity with Receptor Tyrosine Kinases
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity profile of Egfr-IN-73 with other receptor tyrosine kinases, supported by experimental data. This compound, also identified as compound 3f, is a macrocyclic quinazoline-based inhibitor designed for high selectivity towards mutant forms of the Epidermal Growth Factor Receptor (EGFR).
This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive understanding of this compound's selectivity.
Kinase Inhibition Profile of this compound
This compound was developed to exhibit exclusive selectivity for the most common activating EGFR mutations, namely exon 19 deletion (Del19) and the L858R point mutation, while sparing the wild-type (WT) receptor to minimize toxicity-related side effects.[1][2] The inhibitory activity of this compound against various EGFR mutants and other kinases is summarized in the table below.
| Kinase Target | IC50 (nM) |
| EGFR Del19 | 119[2][3] |
| EGFR L858R | 820 |
| EGFR WT | >10,000[2][3] |
| EGFR L858R/T790M | >10,000 |
| FLT3 D835Y | Weak Interaction |
| FLT3 ITD D835V | Weak Interaction |
Table 1: Inhibitory activity of this compound against various EGFR mutants and other kinases. Data sourced from Amrhein et al., 2022 and product information from MedchemExpress.[2][3]
Kinome-wide screening has demonstrated the remarkable selectivity of this compound.[1][2] This high degree of selectivity is attributed to its macrocyclic structure, which rigidifies the molecule into a conformation that preferentially binds to the active state of the mutant EGFR kinase domains.[1]
Comparison with Other EGFR Inhibitors
First-generation EGFR inhibitors like gefitinib and erlotinib, while effective against activating mutations, also potently inhibit wild-type EGFR, leading to dose-limiting toxicities such as skin rash and diarrhea.[1][2] this compound's design circumvents this by displaying a significantly higher IC50 value for EGFR WT (>10 µM), indicating a much lower potential for such side effects.[2][3]
The development of this compound represents a proof-of-concept for utilizing a macrocyclization strategy to enhance the kinome-wide selectivity of established inhibitor scaffolds.[1][2]
Signaling Pathway Overview
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers a downstream signaling cascade that is crucial for cell proliferation, survival, and differentiation. In non-small-cell lung cancer (NSCLC), activating mutations in EGFR lead to constitutive activation of these pathways, driving tumorigenesis. This compound, by selectively inhibiting the mutant forms of EGFR, aims to block these aberrant signaling pathways.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Methodologies
The following sections detail the experimental protocols used to characterize the cross-reactivity and inhibitory potency of this compound.
Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains are expressed and purified. A suitable substrate peptide for each kinase is selected.
-
Assay Buffer: A standard kinase assay buffer is prepared, typically containing Tris-HCl, MgCl2, DTT, and ATP.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the growth of cancer cell lines harboring different EGFR mutations.
Protocol:
-
Cell Culture: Human cancer cell lines with known EGFR genotypes (e.g., PC-9 for Del19, NCI-H1975 for L858R/T790M, and A431 for WT) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is added to the cells at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is calculated.
Caption: Workflow for kinase inhibition and cellular proliferation assays.
Conclusion
This compound demonstrates a highly selective inhibition profile for the common activating mutations of EGFR, Del19 and L858R, with minimal activity against wild-type EGFR and a clean kinome-wide scan. This selectivity, achieved through a macrocyclization strategy, suggests a reduced potential for off-target effects and associated toxicities compared to earlier generation EGFR inhibitors. The provided experimental data and protocols offer a solid foundation for further investigation and development of this promising class of mutant-selective EGFR inhibitors.
References
- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. | Structural Genomics Consortium [thesgc.org]
Egfr-IN-73 efficacy in cell lines resistant to first-generation EGFR TKIs
A comprehensive search for the compound "Egfr-IN-73" has yielded no specific information regarding its efficacy, mechanism of action, or existence in publicly available scientific literature and chemical databases.
Despite extensive searches for "this compound" and related terms, no preclinical or clinical data, chemical structure, or supplier information for a molecule with this exact designation could be identified. The searches included scientific publications, chemical vendor catalogs, and patent databases.
It is possible that "this compound" may be a new or proprietary compound that has not yet been disclosed in public forums. Alternatively, it could be an internal designation not used in external communications, or a typographical error in the provided topic.
Researchers and professionals in drug development should be aware that information on novel compounds can be limited until they are published in peer-reviewed journals or presented at scientific conferences.
While no data was found for "this compound," the search did reveal information on other potent EGFR inhibitors with similar nomenclature, such as EGFR-IN-70 and EGFR-IN-95 . These compounds have been documented with activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors. For instance, EGFR-IN-70 is a potent inhibitor of EGFR with IC50 values of 23.6 and 307.5 nM for EGFRL858R/T790M/C797S and EGFRWT, respectively.[1] Similarly, EGFR-IN-95 has shown potent inhibitory activity against EGFRdel19/T790M/C797S and EGFRL858R/T790M/C797S mutations.[2]
Without specific data for "this compound," a direct comparison of its efficacy against other EGFR TKIs in resistant cell lines cannot be provided. Professionals seeking information on this specific compound are encouraged to verify the designation and consult internal documentation or direct sources if available.
For researchers interested in the broader landscape of next-generation EGFR inhibitors, a wealth of information is available on compounds designed to overcome resistance mechanisms, including the C797S mutation. These inhibitors are a critical area of research in the development of new therapies for non-small cell lung cancer.
References
Comparative Analysis of EGFR Tyrosine Kinase Inhibitors: A Guided Review of Binding Modes and Efficacy
A comprehensive comparison of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the binding modes, inhibitory activities, and experimental protocols for representative EGFR TKIs from different generations.
Initial Search and an Important Note on "Egfr-IN-73"
An extensive search for a specific EGFR TKI designated "this compound" did not yield any publicly available data. This designation may refer to a novel, unpublished compound or an internal code. Consequently, a direct comparative analysis involving this specific agent is not possible at this time.
Therefore, this guide will focus on a comparative analysis of three well-characterized, clinically relevant EGFR TKIs: Gefitinib (first-generation), Afatinib (second-generation), and Osimertinib (third-generation). This comparison will serve as a valuable resource by highlighting the evolution of EGFR inhibitors and their distinct mechanisms of action.
Introduction to EGFR and Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] EGFR TKIs are a class of targeted therapies designed to block the enzymatic activity of the EGFR kinase domain, thereby inhibiting downstream signaling pathways and impeding tumor growth.[3]
These inhibitors are broadly categorized into three generations based on their mechanism of action and selectivity:
-
First-Generation (Reversible Inhibitors): These compounds, such as Gefitinib and Erlotinib, reversibly bind to the ATP-binding site of the EGFR kinase domain.
-
Second-Generation (Irreversible Inhibitors): This generation, including Afatinib, forms a covalent bond with a specific cysteine residue (Cys797) in the active site, leading to irreversible inhibition.
-
Third-Generation (Mutant-Selective, Irreversible Inhibitors): Osimertinib is a prime example, designed to irreversibly inhibit EGFR harboring the T790M resistance mutation while sparing the wild-type (WT) form of the receptor.[4]
Comparative Binding Modes and Inhibitory Activity
The distinct binding modes of these three generations of TKIs directly influence their efficacy, selectivity, and resistance profiles.
Gefitinib (First-Generation): As a reversible inhibitor, Gefitinib competes with ATP for binding to the kinase domain of both wild-type and mutant EGFR. Its efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP.
Afatinib (Second-Generation): Afatinib's irreversible binding to Cys797 provides a more sustained inhibition of EGFR signaling compared to first-generation TKIs. However, it also inhibits wild-type EGFR, which can lead to off-target toxicities.
Osimertinib (Third-Generation): Osimertinib represents a significant advancement by selectively targeting EGFR mutants, including the T790M resistance mutation. Its unique structure allows it to form a covalent bond with Cys797 in the presence of the T790M mutation, while having lower affinity for wild-type EGFR, thereby reducing side effects.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for Gefitinib, Afatinib, and Osimertinib against wild-type EGFR and common activating and resistance mutations.
| TKI | Generation | Binding Mode | IC50 (nM) - WT EGFR | IC50 (nM) - L858R | IC50 (nM) - Exon 19 Del | IC50 (nM) - T790M |
| Gefitinib | First | Reversible | 100 - 200 | 10 - 50 | 5 - 20 | > 5000 |
| Afatinib | Second | Irreversible (Covalent) | 10 - 50 | 0.5 - 2 | 0.4 - 1 | 10 - 100 |
| Osimertinib | Third | Irreversible (Covalent) | 200 - 500 | 1 - 10 | 1 - 10 | 1 - 15 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. The data presented here is a representative compilation from various biochemical and cellular assays.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of TKI performance. Below are outlines of key experimental protocols.
Biochemical Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the concentration of a TKI required to inhibit 50% of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutants)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)[3]
-
ATP (radiolabeled [γ-33P]ATP or non-radiolabeled for luminescence-based assays)[5]
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test TKIs dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test TKIs in DMSO.
-
In a 96-well plate, add the EGFR kinase domain, peptide substrate, and the diluted TKI to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves measuring the incorporation of 33P using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.[3]
-
Plot the percentage of kinase inhibition against the logarithm of the TKI concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
This assay assesses the effect of TKIs on the proliferation of cancer cell lines expressing different forms of EGFR.
Objective: To determine the concentration of a TKI that inhibits the growth of cancer cells by 50%.
Materials:
-
Cancer cell lines (e.g., PC-9 with EGFR exon 19 deletion, H1975 with L858R/T790M mutations)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test TKIs
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test TKIs.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the TKI concentration.
X-ray Crystallography for Binding Mode Analysis
This technique provides a high-resolution, three-dimensional structure of the TKI bound to the EGFR kinase domain.
Objective: To visualize the precise molecular interactions between the TKI and the EGFR active site.
Procedure:
-
Protein Expression and Purification: Express and purify the EGFR kinase domain (wild-type or mutant).
-
Crystallization: Co-crystallize the purified EGFR kinase domain with the TKI. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find those that promote crystal growth.[4][6]
-
Data Collection: Expose the protein-TKI co-crystals to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays diffract off the crystal lattice, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: Process the diffraction data to calculate an electron density map. A molecular model of the protein-TKI complex is then built into this map and refined to achieve the best fit.[7]
-
Analysis: Analyze the final structure to identify key interactions, such as hydrogen bonds and covalent bonds, between the TKI and the amino acid residues of the EGFR kinase domain.
Visualizing Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for understanding complex biological processes and experimental designs.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of TKI intervention.
Experimental Workflow for TKI IC50 Determination
Caption: Workflow for determining the IC50 of a TKI in a biochemical assay.
Logical Flow of TKI Generation Comparison
Caption: Logical progression and comparison of different EGFR TKI generations.
References
- 1. Age and the Course of GFR in Persons Aged 70 and Above - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com.cn [promega.com.cn]
- 4. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 7. youtube.com [youtube.com]
In Vivo Efficacy Analysis: Egfr-IN-73 in the Context of Standard-of-Care EGFR Inhibitors
A comparative analysis of the investigational EGFR inhibitor, Egfr-IN-73, against current standard-of-care treatments for EGFR-mutated cancers is not possible at this time due to the absence of publicly available preclinical or clinical data for this specific compound. Extensive searches for "this compound" have not yielded any scientific literature, clinical trial information, or other data detailing its structure, mechanism of action, or in vivo efficacy.
To provide a framework for future comparison, this guide outlines the established in vivo efficacy of current standard-of-care EGFR inhibitors and the necessary experimental data required to benchmark a new agent like this compound. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape and the data points critical for evaluating novel EGFR-targeted therapies.
Standard-of-Care EGFR Inhibitors: A Snapshot
The treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations has been revolutionized by tyrosine kinase inhibitors (TKIs). These drugs have consistently demonstrated superior efficacy over traditional chemotherapy in terms of response rates and progression-free survival.[1] The standard of care has evolved through three generations of EGFR TKIs, each with distinct characteristics and efficacy profiles.
First-Generation EGFR TKIs (e.g., Erlotinib, Gefitinib): These reversible inhibitors target the ATP-binding site of the EGFR kinase domain. They are effective against sensitizing mutations like exon 19 deletions and the L858R mutation in exon 21.[2]
Second-Generation EGFR TKIs (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the kinase domain, leading to more sustained inhibition. They have shown efficacy against a similar spectrum of mutations as the first-generation inhibitors.
Third-Generation EGFR TKIs (e.g., Osimertinib): Osimertinib is an irreversible inhibitor that is selective for both sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation TKIs.[3] It has also demonstrated significant efficacy in treating central nervous system (CNS) metastases.[3]
Framework for In Vivo Efficacy Comparison of this compound
Once data for this compound becomes available, a direct comparison with standard-of-care inhibitors will be crucial. The following tables and experimental protocols outline the necessary data for a comprehensive assessment.
Table 1: Comparative In Vivo Efficacy in EGFR-Mutant Xenograft Models
| Parameter | This compound | Osimertinib (Standard of Care) | Erlotinib (Standard of Care) |
| Tumor Growth Inhibition (%) | Data Needed | Example: >90% | Example: 60-80% |
| Tumor Regression (%) | Data Needed | Example: Significant regression | Example: Stable disease/minor regression |
| Median Survival (Days) | Data Needed | Example: >60 days | Example: 30-45 days |
| Effective Dose (mg/kg) | Data Needed | Example: 5-25 mg/kg | Example: 50-100 mg/kg |
| Animal Model | Data Needed | e.g., NCI-H1975 (L858R/T790M) | e.g., HCC827 (delE746_A750) |
| Dosing Schedule | Data Needed | e.g., Once daily, oral | e.g., Once daily, oral |
Table 2: In Vivo Efficacy Against CNS Metastases
| Parameter | This compound | Osimertinib (Standard of Care) |
| Brain Tumor Growth Inhibition (%) | Data Needed | Example: Significant inhibition |
| Survival in Brain Metastasis Model (Days) | Data Needed | Example: >50 days |
| Brain-to-Plasma Concentration Ratio | Data Needed | Example: >1 |
| Animal Model | Data Needed | e.g., PC-9 intracranial model |
Key Experimental Protocols for In Vivo Efficacy Assessment
To ensure a robust comparison, the following experimental designs are considered standard in the field.
Subcutaneous Xenograft Model for Tumor Growth Inhibition
-
Cell Lines: Use of well-characterized NSCLC cell lines with specific EGFR mutations (e.g., HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with tumor cells.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into vehicle control and treatment groups. This compound and standard-of-care inhibitors are administered, typically via oral gavage, at predetermined doses and schedules.
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. The primary endpoints are tumor growth inhibition and, in some studies, tumor regression.
Orthotopic Brain Metastasis Model
-
Cell Lines: Luciferase-tagged NSCLC cells with EGFR mutations are used to allow for bioluminescent imaging of brain tumors.
-
Animal Model: Tumor cells are stereotactically injected into the brain of immunocompromised mice.
-
Treatment: Treatment with this compound and standard-of-care inhibitors begins after confirmation of tumor engraftment.
-
Efficacy Endpoints: Brain tumor growth is monitored by bioluminescent imaging. The primary endpoint is overall survival. Brain tissue and plasma are collected at the end of the study to determine the brain-to-plasma concentration ratio of the drugs.
Visualizing EGFR Signaling and Experimental Workflow
To further aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: EGFR signaling pathway and points of inhibition.
References
- 1. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Osimertinib Versus Comparator EGFR TKI as First-Line Treatment for EGFR-Mutated Advanced NSCLC: FLAURA China, A Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Egfr-IN-73's potency and selectivity against a panel of known inhibitors
For researchers and drug development professionals, the rigorous evaluation of a new Epidermal Growth Factor Receptor (EGFR) inhibitor is paramount. This guide provides a framework for benchmarking the potency and selectivity of emerging EGFR inhibitors, such as the investigational compound Egfr-IN-73, against a panel of established therapeutic agents. Due to the limited publicly available data on this compound, this document serves as a comprehensive template, outlining the necessary experimental data and protocols for a thorough comparative analysis.
The information presented herein for the known inhibitors—Osimertinib, Gefitinib, Erlotinib, Afatinib, and Dacomitinib—is compiled from various preclinical studies. Researchers can utilize this guide by inserting their own experimental data for this compound to effectively contextualize its performance.
The EGFR Signaling Pathway: A Critical Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to many cellular processes.[4][5] Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).
Caption: A simplified diagram of the EGFR signaling pathway.
Potency and Selectivity: Key Benchmarking Parameters
The efficacy of an EGFR inhibitor is determined by its potency against clinically relevant EGFR mutations and its selectivity for the target kinase over other kinases in the human kinome. High potency against activating and resistance mutations is desirable, while high selectivity helps to minimize off-target toxicities.
While specific preclinical data for a compound referred to as SGR-5573, a potent and selective inhibitor of osimertinib-resistant EGFR variants, was presented by Schrödinger at a European Society of Medical Oncology (ESMO) Congress, the detailed quantitative data from this presentation is not yet publicly available.[6][7][8][9]
Comparative Potency Against EGFR Mutations (IC50, nM)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several known EGFR inhibitors against wild-type (WT) EGFR and common activating and resistance mutations. This data is compiled from various in vitro studies and provides a benchmark for evaluating new chemical entities.
| Inhibitor | EGFR WT | EGFR L858R | EGFR ex19del | EGFR T790M | EGFR L858R/T790M | EGFR ex19del/T790M |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Osimertinib | 494 | 12 | 11 | 1 | 11 | 13 |
| Gefitinib | >10000 | 8 | 5 | >10000 | >10000 | >10000 |
| Erlotinib | 1185 | 12 | 7 | >10000 | >10000 | >10000 |
| Afatinib | 31 | 0.3 | 0.8 | 165 | 57 | 165 |
| Dacomitinib | - | - | - | - | - | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values for comparative purposes.
Selectivity Profile
An ideal EGFR inhibitor should exhibit high selectivity for the target EGFR mutations over wild-type EGFR and other kinases. This is often assessed through large-scale kinase panel screening. While a comprehensive selectivity panel for this compound is not available, a qualitative summary for SGR-5573 suggests strong wild-type selectivity.[6][8] For established inhibitors, extensive selectivity data is available in the scientific literature.
Experimental Protocols
To ensure a robust and reproducible comparison, standardized experimental protocols are essential. The following outlines common methodologies for determining the potency and selectivity of EGFR inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the IC50 value of an inhibitor against wild-type and mutant EGFR kinases.
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the amount of ATP remaining and thus directly proportional to kinase activity.
General Protocol:
-
Reagent Preparation: Prepare solutions of the purified recombinant EGFR kinase domain (wild-type or mutant), a suitable substrate peptide (e.g., poly(Glu, Tyr)), ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the EGFR kinase, substrate, and inhibitor.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.
Objective: To determine the GI50 (half-maximal growth inhibition) value of an inhibitor in EGFR-dependent cancer cell lines.
Principle: The viability of cells is measured after treatment with a range of inhibitor concentrations. Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active cells.
General Protocol:
-
Cell Culture: Culture human cancer cell lines harboring specific EGFR mutations (e.g., PC-9 for ex19del, H1975 for L858R/T790M) in appropriate growth media.
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which correlates with the number of viable cells.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against inhibitor concentration to calculate the GI50 value.
Caption: A typical experimental workflow for benchmarking an EGFR inhibitor.
Conclusion
The development of novel EGFR inhibitors with improved potency against resistance mutations and enhanced selectivity is a critical goal in oncology research. A systematic and rigorous benchmarking process against established inhibitors is essential to understand the therapeutic potential of new chemical entities. This guide provides a framework for such a comparison, emphasizing the importance of standardized experimental protocols and comprehensive data analysis. As more data on investigational agents like this compound (or its likely counterpart, SGR-5573) becomes publicly available, it can be integrated into this framework to provide a clearer picture of its standing in the evolving landscape of EGFR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. investing.com [investing.com]
- 7. Schrödinger Reports Third Quarter 2025 Financial Results – Company Announcement - FT.com [markets.ft.com]
- 8. seekingalpha.com [seekingalpha.com]
- 9. Schrödinger Reports Third Quarter 2025 Financial Results | Morningstar [morningstar.com]
Safety Operating Guide
Navigating the Safe Disposal of Egfr-IN-73: A Procedural Guide
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle Egfr-IN-73 with the appropriate personal protective equipment (PPE). Given that EGFR inhibitors are potent, biologically active molecules, caution is paramount.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher | Recommended when handling the powder form to prevent inhalation. |
II. Step-by-Step Disposal Procedure
The disposal of this compound should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
-
Waste Segregation:
-
Solid Waste: All materials contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and pipette tips, should be collected in a designated, leak-proof hazardous waste container.[3][4] This container must be clearly labeled as "Hazardous Waste" and should specify "this compound" and other chemical constituents.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[1][4] For instance, avoid mixing acidic and basic waste streams.[1]
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[3]
-
-
Container Management:
-
Ensure all hazardous waste containers are kept tightly sealed when not in use to prevent spills or the release of vapors.[1][2][5]
-
Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area should be away from ignition sources and incompatible chemicals.[1]
-
-
Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity. Your institution's Environmental Health and Safety (EHS) department will likely provide specific labeling requirements.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS or equivalent safety office to arrange for the pickup of the hazardous waste.[5] They are responsible for the final disposal in accordance with federal, state, and local regulations.
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for waste accumulation in an SAA, which is often no more than 55 gallons of hazardous waste.[5]
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
IV. Key Experimental Protocols Cited (General)
While no specific experimental protocols for this compound disposal were found, the procedures are based on standard laboratory chemical waste management protocols. The core principle is the segregation and proper containment of hazardous materials.
General Protocol for Handling Potent Pharmaceutical Compounds:
-
Assessment: Before handling, review any available Safety Data Sheet (SDS) for similar compounds to understand potential hazards. In the absence of a specific SDS for this compound, treat it as a potent, toxic compound.
-
Engineering Controls: Whenever possible, handle the solid form of this compound in a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Decontamination: After handling, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous solid waste.
-
Emergency Procedures: Ensure that an emergency spill kit is readily available and that personnel are trained on its use. In case of a spill, follow your institution's established emergency procedures.
By adhering to these rigorous safety and disposal protocols, laboratories can ensure the safe management of this compound, protecting both researchers and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Personal protective equipment for handling Egfr-IN-73
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Egfr-IN-73, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is paramount. The following table outlines the recommended PPE based on general best practices for handling potent small molecule inhibitors in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer pair frequently and the inner pair upon any known or suspected contamination. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Consider a disposable gown over the lab coat for procedures with a higher risk of splashes. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation. |
Hazard Communication
While specific hazard data for this compound is not publicly available, it is prudent to assume it may possess properties similar to other potent kinase inhibitors. Researchers should be aware of the following potential hazards, commonly associated with this class of compounds:
-
Health Hazard: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Potential for long-term health effects through prolonged or repeated exposure.[1]
-
Irritant: May cause eye, skin, or respiratory tract irritation.[2][3]
Standard chemical hazard symbols should be clearly displayed on all containers and in areas where this compound is stored and handled.
Operational Plan: Handling and Experimental Protocols
The following procedural steps provide a framework for the safe handling of this compound during routine laboratory experiments.
3.1. Preparation of Stock Solutions
-
Pre-Handling: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing: Tare a clean, empty vial on an analytical balance inside the fume hood. Carefully add the desired amount of solid this compound to the vial. Avoid generating dust.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial using a calibrated pipette. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.
3.2. Use in Cell Culture
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture media inside a biological safety cabinet.
-
Treatment: Add the final desired concentration of this compound to the cell culture plates.
-
Incubation: Return the treated plates to the incubator.
-
Post-Treatment Handling: All subsequent handling of treated cells and media should be performed with appropriate PPE.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions, diluted solutions, and contaminated cell culture media should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal Compliance: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
EGFR Signaling Pathway
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[4][5][6]
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
